NITD-916
Description
The exact mass of the compound 6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23) |
InChI Key |
WKDRRKVUJLNFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C |
Synonyms |
6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one |
Origin of Product |
United States |
Foundational & Exploratory
NITD-916: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NITD-916 is a potent, orally bioavailable antitubercular agent belonging to the 4-hydroxy-2-pyridone class of molecules. Its primary mechanism of action is the direct inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[3][4] By disrupting mycolic acid synthesis, this compound compromises the structural integrity of the cell envelope, leading to bacterial death.[1][3] A key advantage of this compound is its activity against isoniazid-resistant strains of Mycobacterium tuberculosis, as it does not require metabolic activation by the catalase-peroxidase KatG, a common route for isoniazid resistance.[5][6]
Core Mechanism: Direct Inhibition of InhA
The molecular basis of this compound's activity lies in its ability to form a stable ternary complex with the InhA enzyme and its cofactor, NADH.[1] This high-affinity binding event effectively blocks the substrate-binding pocket of InhA, preventing its interaction with long-chain enoyl-ACP substrates.[1] The enzymatic function of InhA is to catalyze the final, rate-limiting step in each cycle of fatty acid elongation within the FAS-II pathway. The inhibition of this crucial step halts the production of the meromycolate chain of mycolic acids, leading to a rapid cessation of cell wall biosynthesis and subsequent loss of bacterial viability.[1][3]
Visualizing the Mechanism and Experimental Procedures
To elucidate the mechanism of action and preclinical efficacy of this compound, a series of biochemical and microbiological assays are employed. The following diagrams illustrate the inhibitory pathway and a standard experimental workflow.
Caption: Inhibition of the mycolic acid synthesis pathway by this compound.
Caption: Experimental workflow for determining the MIC of this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound activity against various mycobacterial species and its enzymatic target.
| Parameter | Target Organism/Enzyme | Value | Reference(s) |
| IC₅₀ | M. tuberculosis InhA | 570 nM | [1] |
| MIC₅₀ | M. tuberculosis | 50 nM | [1] |
| MIC Range | Multidrug-Resistant M. tuberculosis | 0.04 - 0.16 µM | [1] |
| MIC₅₀ | M. abscessus (clinical isolates) | 0.125 mg/L | [7] |
| MIC₉₀ | M. abscessus (clinical isolates) | 1 mg/L | [7] |
| Frequency of Resistance | M. tuberculosis H37Rv | 8.5 × 10⁻⁷ to 2.6 × 10⁻⁷ | [5] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined by the broth microdilution method in 96-well plates. A two-fold serial dilution of this compound is prepared in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). A standardized inoculum of the mycobacterial strain to be tested is added to each well. The plates are sealed and incubated at 37°C. After a period of 7 to 14 days, depending on the growth rate of the species, the wells are inspected for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Intracellular Activity in Macrophage Models
To evaluate the ability of this compound to kill mycobacteria residing within host cells, a macrophage infection model is utilized.[3][8]
-
Infection: A monolayer of cultured macrophages (e.g., THP-1 or bone marrow-derived macrophages) is infected with a suspension of mycobacteria at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After a 4-hour incubation period to allow for phagocytosis, the cell monolayer is washed, and fresh medium containing a low concentration of a non-penetrating antibiotic (e.g., amikacin) is added for a short duration to eliminate any remaining extracellular bacteria.[3]
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound.
-
Quantification: At various time points (e.g., 0, 1, and 3 days post-treatment), the macrophages are lysed with a gentle detergent to release the intracellular bacteria.[3] The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H10).
-
Analysis: After incubation, colony-forming units (CFUs) are counted to determine the intracellular bacterial load. A reduction in CFUs in this compound-treated cells compared to untreated controls indicates intracellular bactericidal or bacteriostatic activity.
In Vivo Efficacy in Mouse Infection Models
The therapeutic potential of this compound is assessed in animal models, typically in mice with acute or chronic pulmonary mycobacterial infections.[1][8]
-
Infection: Mice (e.g., BALB/c strain) are infected via an aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.[1]
-
Treatment: Treatment with this compound, administered orally once daily, is initiated at a predetermined time post-infection (e.g., 1 day for acute models, several weeks for chronic models).[1]
-
Evaluation: After a defined treatment period (e.g., 14 days or 1 month), mice are euthanized.[1][8] The lungs and spleens are aseptically removed, homogenized, and the bacterial burden is quantified by plating serial dilutions of the homogenates and counting CFUs.[1][8] Efficacy is measured by the log₁₀ reduction in bacterial load compared to untreated control animals.[1][8]
Mechanisms of Resistance
Resistance to this compound is primarily associated with single nucleotide polymorphisms (SNPs) within the inhA gene.[2][5] These mutations are often located in or near the substrate-binding site or the NADH-binding pocket of the InhA protein.[5] Such mutations can reduce the binding affinity of this compound to its target, thereby conferring resistance. A secondary mechanism of resistance involves mutations in the promoter region of the fabG1-inhA operon, which can lead to the overexpression of the InhA enzyme.[5] Importantly, this compound remains effective against isolates with mutations in katG, the activator of isoniazid, highlighting its potential utility in treating isoniazid-resistant tuberculosis.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. An enoyl-ACP reductase inhibitor, this compound, expresses anti- Mycobacterium abscessus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
NITD-916: A Technical Guide to a Direct InhA Inhibitor for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NITD-916, a potent and orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visualizations of the relevant biological pathway and experimental workflows are included to facilitate understanding.
Core Concepts and Mechanism of Action
This compound is a 4-hydroxy-2-pyridone derivative that directly targets InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1] This pathway is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[2] Unlike the frontline anti-tuberculosis drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound does not require metabolic activation.[3]
The inhibitory action of this compound involves the formation of a ternary complex with InhA and its cofactor, the reduced form of nicotinamide adenine dinucleotide (NADH).[1][4] This complex effectively blocks the fatty acyl substrate binding pocket of InhA, thereby preventing the elongation of fatty acid chains.[1] The ultimate consequence of InhA inhibition is the disruption of mycolic acid biosynthesis, leading to a compromised cell wall and subsequent bacterial cell death.[1][2] This direct mechanism of action allows this compound to be active against isoniazid-resistant M. tuberculosis strains that harbor mutations in the katG gene.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 | 570 nM | Purified M. tuberculosis InhA | [1][6] |
| MIC50 | 50 nM | M. tuberculosis H37Rv | [4] |
| MIC Range (MDR-Mtb) | 0.04 - 0.16 µM | Multi-drug resistant M. tuberculosis strains | [4] |
| MIC50 (vs. Isoniazid) | 40 - 160 nM | Multi-drug resistant Mycobacterium strains | [6] |
| MIC50 (vs. PA-824) | 40 - 160 nM | Multi-drug resistant Mycobacterium strains | [6] |
| Frequency of Resistance | 1 x 10-8 | M. tuberculosis | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Animal Model | M. tuberculosis Strain | Dosage | Administration | Treatment Duration | Outcome | Reference |
| BALB/c mice | H37Rv | 100 mg/kg | Oral (p.o.), daily | 1 month | 0.95 log reduction in bacterial burden in the lungs | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro InhA Enzyme Inhibition Assay
This protocol is a generalized procedure based on common methods for assessing InhA inhibition.
Materials:
-
Purified recombinant M. tuberculosis InhA
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
This compound
-
Assay buffer (e.g., 30 mM PIPES, pH 6.8)[8]
-
DMSO (for dissolving this compound)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the desired concentration of this compound or DMSO (vehicle control).
-
Add the purified InhA enzyme to each well and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., DD-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
In Vivo Mouse Model of Tuberculosis Infection
This protocol outlines the methodology for assessing the efficacy of this compound in a murine model of tuberculosis.
Materials:
-
BALB/c mice[4]
-
Mycobacterium tuberculosis H37Rv[4]
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Aerosol infection chamber (optional, for low-dose aerosol infection)
-
Oral gavage needles
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
Procedure:
-
Infection: Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.[10] Alternatively, intravenous or intranasal infection can be performed.[4][10]
-
Treatment: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment. Prepare a formulation of this compound in the vehicle for oral administration.
-
Administer this compound (e.g., 100 mg/kg) or the vehicle control to the mice daily via oral gavage for the specified treatment duration (e.g., 1 month).[4]
-
Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the lung homogenates in the same buffer.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) on the plates to determine the bacterial load in the lungs.[2][4]
-
Compare the CFU counts from the this compound treated group to the vehicle-treated control group to determine the reduction in bacterial burden.
Mycolic Acid Synthesis Inhibition Assay
This protocol describes a method to assess the impact of this compound on mycolic acid biosynthesis using radiolabeling.
Materials:
-
Mycobacterium species (e.g., M. tuberculosis, M. smegmatis)
-
Middlebrook 7H9 broth with appropriate supplements
-
This compound
-
[1-14C]acetic acid
-
Saponification reagent (e.g., 5% potassium hydroxide in 2-methoxyethanol)[11]
-
Acidification reagent (e.g., 20% sulfuric acid)[11]
-
Methylating agent (e.g., methyl iodide)
-
Organic solvents (e.g., diethyl ether, dichloromethane, hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chambers
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Grow a mid-log phase culture of the mycobacterial species.
-
Treat the culture with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 24 hours).
-
Add [1-14C]acetic acid to the cultures and incubate for a further period (e.g., 8-24 hours) to allow for incorporation into fatty acids and mycolic acids.
-
Harvest the bacterial cells by centrifugation and wash them.
-
Saponification and Methylation: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze the lipids.[11]
-
After cooling, acidify the mixture and extract the mycolic acids with an organic solvent like diethyl ether.[11]
-
Methylate the extracted mycolic acids using a methylating agent to form mycolic acid methyl esters (MAMEs).
-
TLC Analysis: Spot the extracted and methylated lipids onto a silica TLC plate.
-
Develop the TLC plate in a solvent system appropriate for separating MAMEs (e.g., a non-polar solvent system like hexane:ethyl acetate).[1]
-
Visualization: Dry the TLC plate and visualize the radiolabeled MAMEs using a phosphorimager or by exposing the plate to X-ray film.
-
A reduction in the intensity of the MAME bands in the this compound-treated samples compared to the control indicates inhibition of mycolic acid biosynthesis.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.
Experimental Workflow
Caption: Workflow for Assessing the In Vivo Efficacy of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development: Source Data - University College London - Figshare [rdr.ucl.ac.uk]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Impaired Succinate Oxidation Prevents Growth and Influences Drug Susceptibility in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR interference identifies vulnerable cellular pathways with bactericidal phenotypes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
The Structure-Activity Relationship of NITD-916: A Technical Guide to a Novel Class of InhA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NITD-916 is a potent, orally active antitubercular agent belonging to the 4-hydroxy-2-pyridone class of compounds. It has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The primary mechanism of action of this compound is the direct inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. These mycolic acids are essential components of the unique and protective mycobacterial cell wall. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound directly binds to InhA, thus bypassing a common mechanism of isoniazid resistance. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Core Structure and Mechanism of Action
This compound is a 4-hydroxy-2-pyridone derivative.[1] Its inhibitory activity is achieved by forming a ternary complex with InhA and the cofactor nicotinamide adenine dinucleotide (NADH), effectively blocking the fatty acyl substrate binding pocket.[1] This inhibition disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, cell death.[1]
The logical relationship of this compound's mechanism of action is outlined below:
Structure-Activity Relationship of 4-Hydroxy-2-pyridone Analogs
The exploration of the 4-hydroxy-2-pyridone scaffold has revealed key structural features that are critical for its antimycobacterial potency. The following table summarizes the in vitro activity of this compound and its analogs against M. tuberculosis H37Rv and the InhA enzyme.
| Compound | R3 Substitution | R6 Substitution | Mtb MIC (µM) | InhA IC50 (µM) |
| This compound | Phenyl | 4,4-dimethylcyclohexylmethyl | 0.05 | 0.57 |
| NITD-564 | Phenyl | 4-tert-butylcyclohexyl | 0.16 | 0.59 |
| NITD-529 | Phenyl | Isobutyl | 1.54 | 9.60 |
| NITD-716 | m-chlorophenyl | Isobutyl | 1.9 | 1.8 |
| NITD-520 | p-chlorophenyl | Isobutyl | >20 | >50 |
| NITD-560 | Phenyl (4-methoxy on pyridone) | Isobutyl | >20 | >50 |
Key SAR Observations:
-
R6 Position: The lipophilicity and bulk of the substituent at the R6 position are critical for potent activity. Replacing the isobutyl group (NITD-529) with larger cycloalkyl groups like 4-tert-butylcyclohexyl (NITD-564) and 4,4-dimethylcyclohexylmethyl (this compound) significantly improves the whole-cell activity.[2]
-
R3 Position: Substitution on the phenyl ring at the R3 position influences activity. A meta-chloro substitution (NITD-716) is tolerated, whereas a para-chloro substitution (NITD-520) leads to a loss of activity.[1]
-
4-Hydroxy Group: The 4-hydroxy group on the pyridone core is essential for activity. Its replacement with a methoxy group (NITD-560) results in a complete loss of both whole-cell and enzymatic activity.[1]
Experimental Protocols
InhA Enzymatic Assay
This assay measures the inhibition of InhA activity by monitoring the oxidation of NADH to NAD+ spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
-
NADH Stock Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically 250 µM.[3]
-
Substrate Stock Solution: Prepare a stock solution of trans-2-dodecenoyl-CoA (DD-CoA) in the assay buffer. The final concentration in the assay is typically 25 µM.[3]
-
InhA Enzyme: Purify recombinant InhA and prepare a stock solution in the assay buffer. The final concentration in the assay is typically 10-100 nM.[3]
-
Test Compound: Prepare serial dilutions of this compound or its analogs in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADH, and the test compound to each well.
-
Add the InhA enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DD-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Whole-Cell Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis by using the redox indicator Alamar Blue to measure cell viability.
Detailed Protocol:
-
Plate Setup:
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to each well.
-
Prepare two-fold serial dilutions of the test compound in the wells.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.
-
Mycolic Acid Synthesis Inhibition Assay
This assay measures the effect of a compound on the biosynthesis of mycolic acids by monitoring the incorporation of a radiolabeled precursor, such as [14C]acetate.
Detailed Protocol:
-
Bacterial Culture and Treatment:
-
Grow a culture of M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Treat the culture with the test compound at various concentrations (e.g., 1x and 2x MIC) for a defined period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [1-14C]acetic acid to each culture and incubate for an additional period (e.g., 8 hours) to allow for incorporation into newly synthesized lipids.
-
-
Lipid Extraction and Saponification:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.
-
Saponify the extracted lipids using potassium hydroxide to release the fatty acids and mycolic acids.
-
-
Derivatization and Analysis:
-
Acidify the saponified lipids and extract the free fatty acids and mycolic acids.
-
Methylate the acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Analyze the FAMEs and MAMEs by thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the radioactivity in the spots corresponding to FAMEs and MAMEs.
-
Determine the percentage of inhibition of mycolic acid synthesis by comparing the radioactivity in the MAMEs of treated samples to that of untreated controls.
-
Conclusion
This compound and the broader class of 4-hydroxy-2-pyridones represent a promising new avenue for the development of antitubercular drugs, particularly for the treatment of drug-resistant infections. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to optimize this chemical scaffold and advance new therapies for tuberculosis. The key takeaways from the SAR studies highlight the importance of a bulky, lipophilic group at the R6 position and the essential nature of the 4-hydroxy group on the pyridone core for potent InhA inhibition and whole-cell activity. Further exploration of substitutions at the R3 position and other parts of the molecule may lead to the discovery of next-generation InhA inhibitors with improved efficacy and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of NITD-916: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of NITD-916, a potent anti-tubercular agent. This compound directly inhibits the mycobacterial enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway. This inhibition leads to the depletion of mycolic acids, essential components of the mycobacterial cell wall, ultimately resulting in bacterial cell death. This document details the biochemical and structural basis of this compound's activity, presents key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with new mechanisms of action. The mycolic acid biosynthesis pathway is a well-validated target for anti-tubercular drugs, as exemplified by the frontline drug isoniazid. However, the requirement for activation by the catalase-peroxidase KatG is a common mechanism of isoniazid resistance. This compound, a 4-hydroxy-2-pyridone derivative, is a direct-acting inhibitor of InhA, bypassing the need for KatG activation and demonstrating efficacy against isoniazid-resistant strains.[1][2]
Molecular Target Identification and Mechanism of Action
The primary molecular target of this compound is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA .[2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.
The mechanism of action of this compound involves its binding to the InhA enzyme. Biophysical and structural studies have revealed that this compound forms a ternary complex with InhA and its cofactor NADH .[3] This binding occurs within the fatty acyl substrate-binding pocket of InhA, effectively blocking the access of the natural enoyl-ACP substrate.[3] The inhibition of InhA disrupts the FAS-II pathway, leading to a reduction in the synthesis of mycolic acids.[3] As mycolic acids are crucial for the integrity and low permeability of the mycobacterial cell wall, their depletion results in bacterial cell death.[3]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 570 nM | Mycobacterium tuberculosis InhA | [3] |
| MIC50 | 50 nM | Mycobacterium tuberculosis H37Rv | [3] |
| MIC Range | 0.04 - 0.16 µM | MDR M. tuberculosis strains | [2] |
| MIC | 0.08 µM | Mycobacterium tuberculosis H37Rv (on solid media) | [4] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Signaling Pathway and Experimental Workflows
Mycolic Acid Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of the FAS-II system and the specific inhibitory action of this compound on InhA.
Caption: Mycolic acid biosynthesis pathway and inhibition by this compound.
Experimental Workflow for InhA Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory activity of this compound against the InhA enzyme.
Caption: Workflow for InhA enzyme inhibition assay.
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.
Caption: Workflow for MIC determination of this compound.
Experimental Protocols
Recombinant InhA Expression and Purification
This protocol describes the expression of M. tuberculosis InhA in E. coli and its subsequent purification.
-
Transformation: The inhA gene is cloned into an expression vector and transformed into a suitable E. coli expression strain, such as BL21(DE3)pLysS.[5]
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[5][6]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 M NaCl, 10% glycerol, 20 mM imidazole).[6] The cells are lysed by sonication or other mechanical means, and the cell debris is removed by centrifugation.[5]
-
Affinity Chromatography: The soluble lysate containing the His-tagged InhA is loaded onto a nickel-affinity chromatography column (e.g., HiTrap IMAC).[5][6] The column is washed with the lysis buffer to remove unbound proteins.
-
Elution: The bound InhA is eluted from the column using a high concentration of imidazole (e.g., 250-500 mM).[5][6]
-
Tag Cleavage and Further Purification (Optional): If the expression construct includes a cleavable tag, the tag can be removed by incubation with a specific protease. Further purification steps, such as size-exclusion chromatography, can be performed to achieve higher purity.[6]
-
Protein Concentration and Storage: The purified protein is concentrated and stored in an appropriate buffer at -80°C.
InhA Enzyme Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory effect of this compound on InhA activity.
-
Reagent Preparation:
-
Assay Buffer: 30 mM PIPES, pH 7.5, 50 mM NaCl, 0.1 mM EDTA.[6]
-
NADH Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically around 250 µM.[7]
-
InhA Solution: Dilute the purified InhA in the assay buffer to the desired final concentration (e.g., 100 nM).[6]
-
Substrate Solution: Prepare a stock solution of a suitable InhA substrate, such as 2-trans-octenoyl-CoA. The final concentration in the assay is typically around 1.5 mM.[6]
-
This compound Solution: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 1%).[7]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADH solution, and the this compound dilutions (or DMSO for the control).
-
Add the InhA solution to each well and pre-incubate for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. This corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using the agar dilution method.
-
Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[4] Prepare a series of plates containing two-fold serial dilutions of this compound. A drug-free control plate should also be prepared.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then prepare further dilutions to obtain the desired inoculum size.
-
Inoculation: Spot 5-10 µL of the prepared bacterial suspension onto the surface of the this compound-containing and control agar plates.[4]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 3-4 weeks.[4]
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.[4]
Crystallography of the InhA-NITD-916-NADH Ternary Complex
This protocol provides an overview of the steps involved in obtaining the crystal structure of the InhA-NITD-916-NADH complex.
-
Protein Preparation: Purify InhA as described in section 5.1.
-
Complex Formation: Incubate the purified InhA with a molar excess of NADH and this compound.
-
Crystallization:
-
The ternary complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
A reported crystallization condition for a similar InhA complex involves using 0.2 M lithium sulfate and 20% (w/v) PEG 3350 as precipitants.[8] The specific conditions for the this compound complex may require further optimization.
-
-
Data Collection:
-
Crystals are cryo-protected (e.g., with 20% ethylene glycol) and flash-cooled in liquid nitrogen.[8]
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The structure is solved by molecular replacement using a known InhA structure as a search model.
-
The model is refined against the diffraction data, and the electron density for the bound NADH and this compound is interpreted.
-
Conclusion
This compound is a potent and specific inhibitor of Mycobacterium tuberculosis InhA. Its direct-acting mechanism, which circumvents the common resistance pathway to isoniazid, makes it a promising candidate for further development in the fight against tuberculosis. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of anti-tubercular drug discovery and development. The structural insights into the InhA-NITD-916 interaction offer a foundation for the rational design of next-generation InhA inhibitors.
References
- 1. Is Mycobacterial InhA a Suitable Target for Rational Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
NITD-916: A Technical Guide on a Novel Inhibitor of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with alternative mechanisms of action. NITD-916, a 4-hydroxy-2-pyridone derivative, has emerged as a promising anti-tubercular agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the field of tuberculosis.
Introduction
This compound is an orally active, potent, direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[2][3] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound directly targets InhA, thereby circumventing a common mechanism of isoniazid resistance.[4]
Mechanism of Action
This compound exerts its bactericidal effect by specifically inhibiting the enzymatic activity of InhA. It forms a ternary complex with InhA and the cofactor nicotinamide adenine dinucleotide (NADH), effectively blocking the substrate-binding pocket of the enzyme.[1] This inhibition disrupts the FAS-II pathway, leading to the depletion of mycolic acids and the accumulation of long-chain fatty acids.[5] The ultimate consequence is a compromised cell wall integrity, leading to bacterial cell death.
Signaling Pathway of Mycolic Acid Synthesis Inhibition
The following diagram illustrates the mycolic acid biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against Mycobacterium tuberculosis and other mycobacteria.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference Strain | Notes |
| IC50 (InhA) | 570 nM | - | Enzymatic inhibition assay.[1] |
| MIC50 | 50 nM | M. tb H37Rv | Minimum Inhibitory Concentration for 50% of strains. |
| MIC Range (MDR-TB) | 0.04 - 0.16 µM | Multi-drug resistant clinical isolates | Demonstrates activity against resistant strains.[1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Dosage & Administration | Treatment Duration | Outcome |
| BALB/c Mice (M. tb H37Rv infected) | 100 mg/kg; oral (p.o.); daily | 1 month | 0.95 log reduction in bacterial burden in the lungs.[6] |
| Mouse Model (M. abscessus infected) | 100 mg/kg | 14 days | 5.6 log10 CFU reduction in bacterial load in lung tissue.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Mycobacterium.
Method: Broth Microdilution Method.
Materials:
-
96-well microtiter plates
-
Mycobacterium culture (e.g., M. tb H37Rv)
-
Growth media: Cation-adjusted Mueller-Hinton Broth (CaMHB) or Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[8]
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Isoniazid)
-
Negative control (media only)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the 96-well plates.
-
Inoculate a standardized suspension of the Mycobacterium strain into each well.
-
Incubate the plates at 37°C. Incubation times vary depending on the species (e.g., 2 weeks for M. bovis BCG).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
InhA Enzymatic Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against the purified InhA enzyme.
Method: Spectrophotometric assay monitoring NADH oxidation.[9]
Materials:
-
Purified InhA enzyme
-
NADH
-
Substrate: 2-trans-dodecenoyl-coenzyme A (DD-CoA)
-
Assay buffer: 30 mM PIPES, pH 6.8
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and DD-CoA.
-
Add varying concentrations of this compound to the reaction mixture. The final DMSO concentration should be kept low (e.g., 1% v/v) to avoid enzyme inhibition.
-
Initiate the reaction by adding a defined concentration of the InhA enzyme (e.g., 50 nM).
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., 10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound.
Mycolic Acid Synthesis Inhibition Assay
Objective: To assess the effect of this compound on mycolic acid biosynthesis in whole mycobacterial cells.
Method: Radiolabeling with [14C]acetate followed by lipid extraction and analysis.[5][8]
Materials:
-
Mycobacterium culture
-
Growth medium
-
This compound
-
[14C]acetate
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
TLC plates and developing solvents (e.g., hexane/ethyl acetate)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow a mid-log phase culture of Mycobacterium.
-
Treat the culture with varying concentrations of this compound for a defined period.
-
Add [14C]acetate to the culture and incubate to allow for metabolic labeling of lipids.
-
Harvest the cells and extract the total lipids using appropriate organic solvents.
-
Analyze the lipid extracts by thin-layer chromatography (TLC) to separate different lipid species, including mycolic acid methyl esters (MAMEs) and fatty acid methyl esters (FAMEs).
-
Visualize the radiolabeled lipids using a phosphorimager or autoradiography to assess the dose-dependent inhibition of mycolic acid synthesis.
Intracellular Activity in Macrophages
Objective: To evaluate the efficacy of this compound against intracellular mycobacteria residing within macrophages.
Method: Macrophage infection assay.
Materials:
-
Macrophage cell line (e.g., THP-1 human monocytic cells)
-
Mycobacterium culture
-
Cell culture medium
-
This compound
-
Gentamicin or Amikacin to kill extracellular bacteria
-
Lysis buffer (e.g., sterile water with saponin)
-
Agar plates for CFU enumeration
Procedure:
-
Differentiate THP-1 monocytes into macrophages.
-
Infect the macrophage monolayer with Mycobacterium at a specific multiplicity of infection (MOI), for instance, 5:1, for a few hours (e.g., 4 hours).[8]
-
Wash the cells to remove non-phagocytosed bacteria and treat with an antibiotic (e.g., 25 µg/mL Amikacin for 2 hours) to eliminate remaining extracellular bacteria.[8]
-
Treat the infected macrophages with different concentrations of this compound.
-
At various time points post-infection, lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on appropriate agar plates and incubate to determine the number of viable bacteria (colony-forming units, CFU).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the evaluation of anti-tubercular compounds like this compound.
In Vitro Compound Evaluation Workflow
In Vivo Efficacy Evaluation Workflow
Conclusion
This compound represents a significant advancement in the pursuit of novel anti-tubercular agents. Its direct inhibition of InhA, a clinically validated target, and its efficacy against both drug-susceptible and multidrug-resistant strains of M. tuberculosis underscore its potential. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this compound and other next-generation InhA inhibitors. A thorough understanding of its mechanism and preclinical performance is crucial for its continued evaluation and potential translation into a clinical candidate for the treatment of tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 9. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NITD-916 Analogs and Derivatives: A New Frontier in Antimycobacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. The 4-hydroxy-2-pyridone class of compounds has emerged as a promising new chemotype, with NITD-916 being a lead candidate. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships (SAR), quantitative data, and detailed experimental protocols. The primary target of this class of compounds is the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. By directly inhibiting InhA, these compounds bypass the common resistance mechanisms associated with the frontline drug isoniazid. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and development of new therapies for tuberculosis.
Introduction
Tuberculosis (TB) remains a major global health threat, and the increasing prevalence of drug-resistant strains necessitates the development of new drugs with novel targets. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is an attractive target for drug discovery. Mycolic acids are long-chain fatty acids that are essential for the viability and virulence of Mtb. The biosynthesis of mycolic acids is a multi-step process involving the fatty acid synthase-II (FAS-II) system. One of the key enzymes in this pathway is the enoyl-acyl carrier protein reductase, InhA.
This compound, a 4-hydroxy-2-pyridone derivative, was identified through a high-throughput phenotypic screen against Mtb and has shown potent activity against both drug-sensitive and drug-resistant strains.[1] Unlike isoniazid, a cornerstone of TB therapy that also targets InhA, this compound is a direct inhibitor and does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing a common mechanism of isoniazid resistance.[1][2] This guide delves into the technical details of this compound and its analogs, providing a foundation for further research and development in this promising area.
Mechanism of Action: Targeting Mycolic Acid Biosynthesis
This compound and its analogs exert their antimycobacterial effect by directly inhibiting the InhA enzyme. InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II system.[1] This system is responsible for synthesizing the long-chain meromycolate precursors of mycolic acids.
The inhibition of InhA by 4-hydroxy-2-pyridones is dependent on the presence of the cofactor NADH.[1] this compound binds to the InhA-NADH complex, forming a stable ternary complex that blocks the substrate-binding pocket of the enzyme.[3] This prevents the reduction of the trans-2-enoyl-ACP substrate, thereby halting the elongation of the fatty acid chain. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4]
dot
Figure 1: Mycolic Acid Biosynthesis Pathway and the Target of this compound.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of this compound has been guided by extensive SAR studies to optimize its antimycobacterial potency and pharmacokinetic properties. The 4-hydroxy-2-pyridone core is essential for activity, with modifications at the R3 and R6 positions of the pyridone ring significantly influencing the compound's efficacy.
Table 1: In Vitro Activity of this compound and Analogs against M. tuberculosis H37Rv
| Compound | R3 Substitution | R6 Substitution | MIC (µM) | InhA IC₅₀ (µM) |
| NITD-529 | Phenyl | Isobutyl | 1.54 | 9.60 |
| NITD-564 | Phenyl | Cyclohexylmethyl | 0.16 | 0.59 |
| This compound | Phenyl | (4,4-dimethylcyclohexyl)methyl | 0.05 | 0.57 |
| NITD-560 | Phenyl | Cyclohexylmethyl (4-methoxy) | >20 | >20 |
| NITD-520 | p-chlorophenyl | Isobutyl | >20 | >20 |
| NITD-716 | m-chlorophenyl | Isobutyl | 0.16 | ND |
Data compiled from Manjunatha et al., 2015.[1] ND: Not Determined
SAR Summary:
-
R6 Position: The lipophilicity and size of the substituent at the R6 position are critical for potent activity. Replacing the initial isobutyl group (NITD-529) with larger cycloalkyl groups, such as cyclohexylmethyl (NITD-564) and particularly (4,4-dimethylcyclohexyl)methyl (this compound), led to a significant increase in potency against Mtb.[5][6]
-
R3 Position: The nature and position of substituents on the R3 phenyl ring also impact activity. While a meta-chloro substitution (NITD-716) is tolerated, a para-chloro substitution (NITD-520) results in a loss of activity.[1]
-
4-Hydroxy Group: The 4-hydroxy group on the pyridone core is essential for activity. Its methylation (e.g., in NITD-560) leads to a complete loss of both cellular and enzymatic activity, likely due to its role in binding to the InhA active site.[1]
Table 2: In Vitro Activity of this compound against Drug-Resistant Mtb and Other Mycobacterial Species
| Organism | Strain | Resistance Profile | MIC (µM) |
| M. tuberculosis | MDR 1-6 | MDR | 0.04 - 0.16 |
| M. abscessus | ATCC 19977 | - | 0.125 (mg/L) |
| M. fortuitum | ATCC 6841 | - | 0.04 (µg/mL) |
Data compiled from Manjunatha et al., 2015[1], Kaushik et al., 2023[7], and Roquet-Banères et al., 2023[8].
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |
| Mouse | 25 | p.o. | 39.23 | 2 | 239 | 66 |
Data from Kaushik et al., 2023.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Synthesis of 4-Hydroxy-2-Pyridone Derivatives (General Procedure)
The synthesis of 4-hydroxy-2-pyridone derivatives generally involves the condensation of a β-ketoester with an amine, followed by cyclization. While a specific protocol for this compound is not publicly detailed, a general approach based on published syntheses of similar compounds is outlined below.
dot
Figure 2: General Synthetic Workflow for 4-Hydroxy-2-Pyridone Derivatives.
Protocol:
-
Enamine Formation: React a suitable β-ketoester with an appropriate amine (e.g., a derivative of benzylamine) in a suitable solvent such as toluene or ethanol, often with a catalytic amount of acid. The reaction is typically heated to drive off water and promote the formation of the enamine intermediate.
-
Cyclization: The enamine intermediate is then cyclized to form the 4-hydroxy-2-pyridone ring. This can be achieved through various methods, such as a Dieckmann condensation or by reacting with a malonate derivative.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final 4-hydroxy-2-pyridone derivative.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method in a 96-well plate format.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% oleic acid-albumin-dextrose-catalase (OADC) in a 96-well plate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase, and dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
InhA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., PIPES), the InhA enzyme, and NADH.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (OCoA).
-
Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.
Mycolic Acid Biosynthesis Inhibition Assay
This assay determines the effect of the compound on the synthesis of mycolic acids in whole mycobacterial cells using metabolic labeling with a radioactive precursor.
dot
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. InhA Inhibitor, this compound [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of NITD-916: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NITD-916 is a novel, orally bioavailable small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document provides a comprehensive overview of the preclinical development of this compound, summarizing key data on its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and safety profile. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new anti-tubercular agents. This compound demonstrates potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria by directly inhibiting mycolic acid biosynthesis. Preclinical studies in various models, including cell-based assays and animal infection models, have shown promising efficacy and a favorable safety profile, positioning this compound as a promising candidate for further clinical development.
Mechanism of Action
This compound is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA. Unlike the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG, this compound does not require metabolic activation. It binds directly to the InhA enzyme, forming a ternary complex with NADH and blocking the substrate-binding pocket. This inhibition disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the long-chain fatty acids that are critical components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and subsequent bacterial cell death.
Figure 1: Mechanism of action of this compound.
Data Presentation
Pharmacokinetics
This compound exhibits low to moderate metabolic clearance in mouse and human hepatic microsomes. The compound is orally available.
| Parameter | Species | Value | Reference |
| Metabolic Clearance | Mouse | Low to Moderate | |
| Human | Low to Moderate | ||
| Oral Bioavailability | Mouse | Orally Active |
Further quantitative data on Cmax, Tmax, AUC, and half-life are not publicly available at this time.
In Vitro Efficacy
This compound demonstrates potent in vitro activity against a range of mycobacterial species, including drug-resistant strains.
| Organism | Strain(s) | MIC50 | MIC90 | IC50 | Reference |
| M. tuberculosis | H37Rv | 50 nM | - | - | |
| M. tuberculosis | MDR strains | 0.04 - 0.16 µM | - | - | |
| M. abscessus | Clinical Isolates | 0.125 mg/L | 1 mg/L | - | |
| M. fortuitum | ATCC 6841 | 0.04 µg/mL (in CaMHB) | - | - | |
| M. fortuitum | Clinical Isolates | 0.16 - 0.31 µg/mL | - | - | |
| InhA Enzyme | - | - | - | 570 nM |
In Vivo Efficacy
This compound has demonstrated significant efficacy in reducing bacterial burden in mouse and zebrafish models of mycobacterial infection.
| Animal Model | Infection Strain | Treatment Regimen | Efficacy (CFU Reduction) | Reference |
| Mouse (acute) | M. tuberculosis H37Rv | 100 mg/kg, p.o., daily for 1 month | 0.95 log10 in the lung | |
| Mouse (pulmonary) | M. abscessus | 100 mg/kg for 14 days | 5.6 log10 in lung tissue | |
| Zebrafish | M. fortuitum | Short duration treatments | Significant protection and reduced bacterial burden |
Safety and Toxicology
Preclinical safety assessments indicate that this compound has a favorable safety profile.
| Assay | Result | Reference |
| Mutagenicity (Ames Test) | No mutagenic potential | |
| Cardiotoxicity (hERG Assay) | No cardiotoxicity potential | |
| Cytotoxicity | Very little cytotoxicity to THP-1 cells |
Specific IC50 values against a panel of mammalian cell lines and other detailed toxicology data are not publicly available at this time.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the general procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against mycobacteria.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Mycobacterial Inoculum: Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Microplate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CaMHB) or other suitable broth.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is sealed and incubated at the appropriate temperature (e.g., 37°C for M. tuberculosis, 30°C for M. fortuitum) for a specified period (typically 7-14 days for slow-growing mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of the mycobacteria.
Methodological & Application
In Vivo Efficacy of NITD-916 in Murine Models of Mycobacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of NITD-916, a potent direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), in mouse models of mycobacterial infection. The included protocols are intended to serve as a guide for designing and executing similar preclinical studies.
Introduction
This compound is a 4-hydroxy-2-pyridone derivative that has demonstrated significant antimicrobial activity against various Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium abscessus.[1][2] Unlike the frontline anti-tuberculosis drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, this compound directly binds to and inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway.[1] This direct mechanism of action allows this compound to bypass a common resistance mechanism to isoniazid.[2] The following sections detail the in vivo efficacy of this compound in established murine infection models and provide protocols for study replication.
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in mouse models of M. tuberculosis and M. abscessus infection. The key quantitative data from these studies are summarized below.
Table 1: Efficacy of this compound in a Murine Model of Mycobacterium tuberculosis Infection
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Mouse Strain | BALB/c | BALB/c | [1] |
| Bacterial Strain | M. tuberculosis H37Rv | M. tuberculosis H37Rv | [1] |
| Infection Route | Intranasal | Intranasal | [1] |
| Inoculum | 10³ CFU | 10³ CFU | [1] |
| Treatment Dose | N/A | 100 mg/kg | [1] |
| Administration | N/A | Oral (p.o.), daily | [1] |
| Treatment Duration | N/A | 1 month | [1] |
| Efficacy Readout | Baseline bacterial load | 0.95 log reduction in lung bacterial burden | [1] |
Table 2: Efficacy of this compound in a Murine Model of Mycobacterium abscessus Lung Infection
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Mouse Strain | BALB/c (neutropenic) | BALB/c (neutropenic) | [3] |
| Bacterial Strain | M. abscessus CIP 108297 | M. abscessus CIP 108297 | [3] |
| Infection Route | Intranasal | Intranasal | [3] |
| Inoculum | 1 x 10⁶ CFU | 1 x 10⁶ CFU | [3] |
| Treatment Dose | N/A | 100 mg/kg | [2] |
| Administration | N/A | Not specified, likely oral | [2] |
| Treatment Duration | N/A | 14 days | [2] |
| Efficacy Readout | Baseline bacterial load | 5.6 log₁₀ reduction in lung bacterial load | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo efficacy studies.
References
NITD-916: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of NITD-916 in a cell culture setting, focusing on its potent anti-mycobacterial activity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Introduction
This compound is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4] By directly binding to InhA, this compound blocks the synthesis of mycolic acids, leading to mycobacterial cell death.[2][5] Notably, this compound does not require activation by the catalase-peroxidase enzyme KatG, which is a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid, which also targets the mycolic acid pathway.[6]
Mechanism of Action
This compound forms a ternary complex with the InhA enzyme and its cofactor NADH, effectively blocking the substrate-binding pocket.[2] This inhibition disrupts the fatty acid elongation process necessary for mycolic acid production, thereby compromising the integrity of the mycobacterial cell wall.
Data Presentation
In Vitro Activity of this compound Against Mycobacterium fortuitum
| Strain/Isolate | Broth Medium | MIC (µg/mL)[3] |
| ATCC 6841 | CaMHB | 0.04 |
| ATCC 6841 | 7H9OADC | 0.31 |
| ATCC 6841 | Sauton's + OADC | 0.16 |
| Clinical Isolates (n=9) | CaMHB | 0.16 - 0.31 |
In Vitro Activity of this compound Against Mycobacterium abscessus
| Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| All Clinical Isolates (n=194) | 0.125 | 1 | 0.032 - 4 |
| M. abscessus subsp. abscessus | 0.125 | 1 | Not Reported |
| M. abscessus subsp. massiliense | 0.125 | 1 | Not Reported |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from methodologies used to assess the in vitro activity of this compound against various mycobacterial species.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CaMHB) or other appropriate broth media (e.g., 7H9 with OADC supplement)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the chosen broth medium in a 96-well plate. The final concentrations should typically range from 0.015 to 8 µg/mL.
-
Include a positive control (mycobacteria with no drug) and a negative control (broth medium only).
-
Dilute the mycobacterial culture to the appropriate density (e.g., 5 x 105 CFU/mL).
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Seal the plates and incubate at the optimal temperature for the specific mycobacterial species (e.g., 30°C for M. fortuitum).
-
After the appropriate incubation period (e.g., 3-5 days), visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Intracellular Activity Assay in THP-1 Macrophages
This protocol outlines the assessment of this compound's efficacy against intracellular mycobacteria within a macrophage cell line.[7]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with supplements (FBS, etc.)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Mycobacterial culture
-
This compound
-
Amikacin (or other appropriate antibiotic to kill extracellular bacteria)
-
Sterile water for cell lysis
-
Agar plates for CFU counting
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed the cells in 24-well plates and differentiate into macrophages by treating with PMA for 24-48 hours.
-
Wash the cells to remove PMA and allow them to rest for 24 hours.
-
-
Infection:
-
Infect the differentiated THP-1 macrophages with the mycobacterial suspension at a specific multiplicity of infection (MOI), for example, 5:1 (bacteria to cells).[7]
-
Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.[7]
-
Wash the cells to remove extracellular bacteria.
-
Treat with an antibiotic like amikacin for a short period (e.g., 2 hours) to kill any remaining extracellular bacteria.[7]
-
-
This compound Treatment:
-
Wash the cells again and add fresh medium containing various concentrations of this compound.
-
Include an untreated control (with DMSO vehicle if applicable).
-
-
CFU Determination:
-
At different time points post-infection (e.g., 0, 1, and 3 days), lyse the macrophages with sterile water to release intracellular bacteria.[7]
-
Prepare serial dilutions of the lysate and plate on appropriate agar plates.
-
Incubate the plates until colonies are visible and count the colony-forming units (CFU) to determine the intracellular bacterial load.
-
Concluding Remarks
This compound is a promising anti-mycobacterial agent with a well-defined mechanism of action. The provided protocols for MIC determination and intracellular activity assays serve as a foundation for further investigation into its efficacy in a cell culture setting. It is important to note that while this compound has demonstrated potent activity against mycobacteria, it has shown minimal cytotoxicity to mammalian cells such as THP-1 macrophages.[3] This selectivity makes it an attractive candidate for further drug development. Researchers should adapt these protocols as needed for their specific mycobacterial strains and experimental objectives.
References
- 1. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]
- 2. Cancer cell models [horizondiscovery.com]
- 3. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCT116 cells - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NITD-916 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing and administration of NITD-916, a potent inhibitor of the mycobacterial enoyl-ACP reductase InhA, in various animal models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo efficacy experiments.
Mechanism of Action
This compound is a 4-hydroxy-2-pyridone derivative that targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1] This pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] By inhibiting InhA, this compound effectively blocks mycolic acid biosynthesis, leading to bacterial cell death.[1][2][3] this compound forms a ternary complex with InhA and NADH, preventing the binding of the fatty acyl substrate.[1]
Caption: Mechanism of action of this compound.
Dosing and Administration in Animal Models: Data Summary
The following tables summarize the quantitative data on the dosing and administration of this compound in zebrafish and mouse models for studying mycobacterial infections.
Table 1: Dosing of this compound in Zebrafish Embryo Model (Mycobacterium fortuitum Infection)
| Parameter | Value | Reference |
| Animal Model | Zebrafish Embryos | [2][3] |
| Infecting Agent | Mycobacterium fortuitum | [2][3] |
| Administration Route | Immersion (in embryo medium) | [2] |
| Concentration Range | Up to 0.62 µg/mL | [2] |
| Treatment Duration | Short exposure times | [2][3] |
| Observed Efficacy | Dose-dependent decrease in intracellular bacterial loads, reduced bacterial burden and abscesses, and protection from infection-induced killing. | [2][3] |
Table 2: Dosing of this compound in Mouse Models
| Parameter | M. abscessus Model | M. tuberculosis Model | Reference |
| Animal Model | Mice (specific strain not detailed) | BALB/c Mice | [4][5],[1] |
| Infecting Agent | Mycobacterium abscessus | Mycobacterium tuberculosis H37Rv | [4][5],[1] |
| Administration Route | Not specified, likely oral | Oral (p.o.) | [4][5],[1] |
| Dosage | 100 mg/kg | 100 mg/kg | [1][4][5] |
| Frequency | Daily | Daily | [1] |
| Treatment Duration | 14 days | 1 month | [1][4][5] |
| Observed Efficacy | 5.6 log10 CFU reduction in lung bacterial load. | 0.95 log reduction in lung bacterial burden. | [1][4][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Zebrafish Embryo Model of M. fortuitum Infection
This protocol is adapted from studies demonstrating the efficacy of this compound against M. fortuitum in a zebrafish model.[2][3]
Objective: To assess the in vivo efficacy of this compound in reducing bacterial burden and protecting zebrafish embryos from M. fortuitum-induced lethality.
Materials:
-
Wild-type zebrafish embryos
-
Mycobacterium fortuitum expressing a fluorescent protein (e.g., eGFP)
-
This compound stock solution (in DMSO)
-
Embryo medium (E3)
-
Microinjection setup
-
Incubator at 28.5°C
-
Fluorescence microscope
Procedure:
-
Infection: At 30 hours post-fertilization (hpf), inject a known quantity of M. fortuitum (e.g., 900-2800 CFU) into the caudal vein of zebrafish embryos.[2]
-
Treatment: Immediately following infection, transfer the embryos to fresh E3 medium containing the desired concentration of this compound. A dose-ranging study can be performed with concentrations up to 0.62 µg/mL.[2] Include a vehicle control group (E3 with DMSO).
-
Drug Renewal: Change the treatment medium daily.[2]
-
Monitoring: Monitor embryo survival and development daily.
-
Imaging: At specified time points (e.g., 1 and 3 days post-infection), anesthetize the embryos and image them using a fluorescence microscope to visualize the bacterial burden and abscess formation.[2]
-
Quantitative Analysis: Quantify the bacterial burden by measuring the fluorescence pixel count.[2]
-
CFU Enumeration (Optional): At the end of the experiment, euthanize a subset of embryos, homogenize them, and plate the lysates on appropriate agar to determine the bacterial load (CFU).
Caption: Zebrafish embryo infection workflow.
Protocol 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pulmonary M. abscessus Infection
This protocol is based on a study evaluating the potency of this compound in a mouse model mimicking an acute pulmonary M. abscessus infection.[4][5]
Objective: To determine the in vivo efficacy of this compound in reducing the bacterial load in the lungs of mice infected with M. abscessus.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium abscessus subsp. massiliense
-
This compound
-
Vehicle for oral administration
-
Intranasal infection apparatus
-
Biosafety Level 2 (BSL-2) animal facility
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection: Anesthetize the mice and infect them intranasally with a suspension of M. abscessus to establish a pulmonary infection.
-
Treatment Initiation: Begin treatment with this compound at a dose of 100 mg/kg, likely administered orally, for 14 consecutive days.[4][5] Include a vehicle-treated control group.
-
Monitoring: Monitor the health of the animals daily (body weight, clinical signs).
-
Endpoint: At the end of the 14-day treatment period (17 days post-infection), euthanize the mice.[4]
-
Bacterial Load Determination: Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions. Plate the dilutions on appropriate agar medium to determine the number of colony-forming units (CFUs) per gram of lung tissue.
-
Histopathology (Optional): A portion of the lung tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with acid-fast stain) to visualize the bacterial load and lung pathology.[4]
Protocol 3: In Vivo Efficacy of this compound in a Mouse Model of M. tuberculosis Infection
This protocol is derived from a study assessing the efficacy of this compound in a BALB/c mouse model of M. tuberculosis infection.[1]
Objective: To evaluate the ability of this compound to reduce the bacterial burden in the lungs of mice with an established M. tuberculosis infection.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Vehicle for oral administration
-
Aerosol infection chamber (e.g., Madison chamber)
-
Biosafety Level 3 (BSL-3) animal facility
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment Initiation: After allowing the infection to establish (e.g., 4 weeks post-infection), begin daily oral administration of this compound at a dose of 100 mg/kg for one month.[1] Include a vehicle-treated control group.
-
Monitoring: Monitor the body weight and clinical condition of the mice throughout the treatment period.
-
Bacterial Load Determination: Harvest the lungs, homogenize the tissue, and plate serial dilutions on selective agar (e.g., Middlebrook 7H11) to enumerate the bacterial CFUs.
Caption: General workflow for mouse infection studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. An enoyl-ACP reductase inhibitor, this compound, expresses anti- Mycobacterium abscessus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
NITD-916 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NITD-916 is a potent and orally active antitubercular agent that functions as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[1] As a 4-hydroxy-2-pyridone derivative, this compound forms a ternary complex with InhA and its cofactor NADH, effectively blocking the fatty acyl substrate binding pocket.[1] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.[1] this compound has demonstrated significant activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, as well as other non-tuberculous mycobacteria such as M. abscessus and M. fortuitum.[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅NO₂ | [1] |
| Molecular Weight | 311.42 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [4] |
Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. Based on available data, this compound is highly soluble in dimethyl sulfoxide (DMSO) but has low aqueous solubility.
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL | [4] |
| 15 mg/mL | Sonication is recommended. | |
| 17.5 mg/mL | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic, which can impact solubility.[1] | |
| Aqueous Solutions | Low solubility | [1] |
| Ethanol | Data not readily available |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are essential to maintain its stability and activity.
| Parameter | Recommendation | Reference |
| Recommended Solvent | DMSO | [1][4] |
| Stock Concentration | 10 mM in DMSO | |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
In Vitro Antimycobacterial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial strains using the broth microdilution method.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)
-
96-well microplates
-
Incubator (37°C)
-
Plate reader
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired concentration range (e.g., 0.01 µM to 10 µM).
-
Bacterial Inoculum: Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the mycobacteria.
Macrophage Infection Assay
This protocol assesses the intracellular activity of this compound against mycobacteria within macrophages.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterial culture
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
Protocol:
-
Cell Culture and Differentiation: Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 20 ng/mL) for 48 hours.
-
Infection: Infect the differentiated macrophages with mycobacteria at a multiplicity of infection (MOI) of 5:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.
-
This compound Treatment: Add fresh medium containing various concentrations of this compound or DMSO (vehicle control) to the infected cells.
-
Incubation: Incubate the plates for 24-72 hours.
-
Cell Lysis and CFU Enumeration: Lyse the macrophages with lysis buffer and plate serial dilutions of the lysate on 7H10 agar plates.
-
Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol describes the evaluation of this compound's efficacy in an acute mouse model of M. tuberculosis infection.
Materials:
-
BALB/c mice
-
M. tuberculosis H37Rv
-
This compound
-
Vehicle for oral administration (e.g., a lipid-based microemulsion preconcentrate)
-
Aerosol infection chamber
Protocol:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: Begin treatment with this compound (e.g., 100 mg/kg, administered orally once daily) at a specified time point post-infection.[1] A control group should receive the vehicle alone.
-
Duration of Treatment: Continue treatment for a defined period (e.g., 4 weeks).
-
Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.
-
CFU Enumeration: Plate serial dilutions of the organ homogenates on 7H10 agar plates.
-
Data Analysis: Count the CFUs after 3-4 weeks of incubation and compare the bacterial loads between the treated and control groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting mycolic acid synthesis.
Experimental Workflow for In Vitro MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Flow for Macrophage Infection Assay
Caption: Logical flow of the intracellular efficacy assessment in macrophages.
References
Application Notes and Protocols for NITD-916 in Mycobacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NITD-916, a potent inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), in various mycobacterial growth inhibition assays.[1][2] This document is intended to guide researchers in the accurate assessment of the anti-mycobacterial efficacy of this compound and similar compounds.
Introduction to this compound
This compound is a 4-hydroxy-2-pyridone derivative that demonstrates potent, bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including isoniazid-resistant strains.[2] Its mechanism of action involves the direct inhibition of InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] By forming a ternary complex with InhA and its cofactor NADH, this compound blocks the substrate-binding pocket, thereby inhibiting mycolic acid synthesis and leading to bacterial cell death.[1][2]
Choosing a Growth Inhibition Assay
The selection of an appropriate mycobacterial growth inhibition assay is critical and depends on factors such as the specific research question, required throughput, and available laboratory equipment. The following sections detail several common methods, outlining their principles, advantages, and disadvantages.
Comparison of Common Mycobacterial Growth Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Resazurin Microtiter Assay (REMA) | Colorimetric assay where viable, metabolically active cells reduce the blue dye resazurin to the pink, fluorescent resorufin.[4][5] | Simple, inexpensive, rapid, and suitable for high-throughput screening.[6] | Indirect measure of viability; compound color can interfere. | High |
| Luminescence-Based Assay | Uses genetically engineered mycobacteria expressing luciferase; light output is proportional to the number of viable cells.[7][8][9] | Highly sensitive, non-destructive, real-time measurements possible, suitable for high-throughput screening.[8][9] | Requires specialized equipment (luminometer) and recombinant bacterial strains. | High |
| Colony Forming Unit (CFU) Counting | Serial dilution and plating of cultures to enumerate viable bacteria that can form colonies on solid media. | The "gold standard" for determining bactericidal activity, directly measures viable bacteria.[10][11] | Labor-intensive, slow (requires weeks for colony growth), prone to clumping errors, low throughput.[10] | Low |
| Mycobacteria Growth Indicator Tube (MGIT) | Automated liquid culture system that detects mycobacterial growth by measuring oxygen consumption via a fluorescent sensor.[12] | Standardized and automated, providing a time-to-positivity (TTP) readout.[11][12] | Requires specialized equipment and consumables, lower throughput than plate-based assays.[13] | Medium |
Quantitative Data for this compound
The following tables summarize the reported inhibitory concentrations of this compound against various mycobacterial species.
Table 1: In Vitro Inhibitory Activity of this compound against Mycobacterium tuberculosis
| Strain | Assay Method | Parameter | Value | Reference |
| M. tuberculosis H37Rv | Not Specified | MIC₅₀ | 50 nM | [1] |
| Multidrug-Resistant M. tuberculosis | Not Specified | MIC | 0.04 - 0.16 µM | [1] |
| M. tuberculosis | InhA Enzyme Assay | IC₅₀ | 570 nM | [1] |
Table 2: In Vitro Inhibitory Activity of this compound against Non-Tuberculous Mycobacteria (NTM)
| Species | Assay Method | Parameter | Value (µg/mL) | Reference |
| M. abscessus | Not Specified | MIC | Low | [3] |
| M. fortuitum | Broth Microdilution | MIC | 0.04 (in CaMHB) | |
| M. fortuitum | Broth Microdilution | MIC | 0.31 (in 7H9OADC) |
Experimental Protocols
The following are detailed protocols for performing mycobacterial growth inhibition assays with this compound.
Protocol 1: Resazurin Microtiter Assay (REMA)
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][14]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 (7H9-OADC-Tw)
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile DMSO (for controls)
-
Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis in 7H9-OADC-Tw broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the turbidity of the culture with fresh medium to match a 0.5 McFarland standard.
-
Prepare the final inoculum by diluting the adjusted culture 1:20 in 7H9-OADC-Tw.
-
-
Plate Setup:
-
Add 100 µL of 7H9-OADC-Tw to all wells of a 96-well plate.
-
Add 100 µL of this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include control wells:
-
Growth Control: 100 µL of medium with an equivalent volume of DMSO.
-
Sterility Control: 200 µL of medium only.
-
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a gas-permeable membrane or in a plastic bag to prevent evaporation.
-
Incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days, add 30 µL of resazurin solution to each well.[6]
-
Re-incubate the plates for 16-24 hours.
-
Visually inspect for a color change from blue to pink, indicating bacterial growth.
-
Alternatively, read the fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink or shows a significant reduction in fluorescence/absorbance compared to the growth control.
-
Protocol 2: Luminescence-Based Growth Inhibition Assay
This protocol requires a recombinant mycobacterial strain expressing a luciferase reporter system.
Materials:
-
Autoluminescent Mycobacterium tuberculosis strain (e.g., expressing the luxCDABE operon)
-
Middlebrook 7H9 broth supplemented with appropriate antibiotic for plasmid maintenance, 0.2% glycerol, 10% OADC, and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile, opaque white 96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture the luminescent M. tuberculosis strain to mid-log phase.
-
Adjust the culture to a starting OD₆₀₀ of approximately 0.1.
-
-
Plate Setup:
-
Perform serial dilutions of this compound in the culture medium directly in the opaque white plates.
-
Include growth and sterility controls as described in Protocol 1.
-
-
Inoculation:
-
Add the mycobacterial inoculum to the wells.
-
-
Incubation:
-
Incubate the plates at 37°C.
-
-
Luminescence Reading:
-
Measure the luminescence (Relative Light Units, RLU) at various time points (e.g., day 0, 3, 5, and 7) using a luminometer.[7]
-
-
Data Analysis:
-
Plot the RLU values against the concentration of this compound.
-
The MIC can be defined as the concentration that inhibits luminescence by ≥90% compared to the growth control.
-
Protocol 3: Colony Forming Unit (CFU) Assay for Bactericidal Activity
This protocol is used to determine the bactericidal effect of this compound.
Materials:
-
Mycobacterium tuberculosis culture
-
Middlebrook 7H9-OADC-Tw broth
-
This compound
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC
-
Sterile saline with 0.05% Tween 80 (for dilutions)
-
Sterile microcentrifuge tubes
Procedure:
-
Exposure to this compound:
-
Set up liquid cultures of M. tuberculosis in 7H9-OADC-Tw broth containing various concentrations of this compound (e.g., 1x, 4x, and 16x the MIC).
-
Include a no-drug growth control.
-
Incubate the cultures at 37°C.
-
-
Sampling and Plating:
-
At different time points (e.g., day 0, 2, 4, and 7), take aliquots from each culture.
-
Perform 10-fold serial dilutions in sterile saline with Tween 80.
-
Spot 10-20 µL of each dilution onto 7H10 or 7H11 agar plates in triplicate.
-
-
Incubation and Colony Counting:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies in the spots that have a countable number (e.g., 10-100 colonies).
-
-
Data Analysis:
-
Calculate the CFU/mL for each culture condition and time point.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration.
-
A ≥2-log₁₀ reduction in CFU/mL compared to the starting inoculum is typically considered bactericidal.[7]
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the inhibitory action of this compound on the mycobacterial mycolic acid biosynthesis pathway.
Caption: Mechanism of InhA inhibition by this compound in the mycolic acid synthesis pathway.
Experimental Workflow for a Mycobacterial Growth Inhibition Assay
The following diagram outlines a general workflow for performing a mycobacterial growth inhibition assay.
Caption: General experimental workflow for a plate-based mycobacterial growth inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mycobacterium Growth Inhibition Assay of Human Alveolar Macrophages as a Correlate of Immune Protection Following Mycobacterium bovis Bacille Calmette–Guérin Vaccination [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Mycolic Acid Biosynthesis using NITD-916
For Researchers, Scientists, and Drug Development Professionals
Introduction
NITD-916 is a potent and orally active direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[1][2][3] Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics.[4][5][6] Inhibition of InhA by this compound blocks the elongation of fatty acid precursors, leading to the depletion of mycolic acids and subsequent bacterial cell death.[1][2] Unlike the frontline anti-tuberculosis drug isoniazid, this compound does not require activation by the catalase-peroxidase KatG, making it effective against isoniazid-resistant strains of Mycobacterium tuberculosis.[1][7][8] These application notes provide detailed protocols for utilizing this compound as a tool to study mycolic acid biosynthesis and to assess the activity of potential inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Organism | Value | Reference |
| IC50 | M. tuberculosis InhA | 570 nM | [2][3] |
| MIC50 | M. tuberculosis H37Rv | 50 nM | [2] |
| MIC Range | MDR M. tuberculosis strains | 0.04 - 0.16 µM | [1][2] |
| MIC50 | M. abscessus clinical isolates | 0.125 mg/L | [8] |
| MIC90 | M. abscessus clinical isolates | 1 mg/L | [8] |
| MIC Range | M. fortuitum clinical strains | 0.02 - 0.31 µg/mL | [9][10] |
Table 2: Comparative Efficacy of this compound
| Compound | Organism | MIC50 | Reference |
| This compound | M. tuberculosis H37Rv | 50 nM | [2] |
| Isoniazid | M. tuberculosis H37Rv | 330 nM | [3] |
| PA-824 | M. tuberculosis H37Rv | 400 nM | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the minimum concentration of this compound required to inhibit the growth of mycobacteria.
Materials:
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Resazurin solution
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate. The final concentrations should typically range from 0.01 µM to 10 µM.
-
Prepare a mycobacterial suspension from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted mycobacterial suspension to each well of the 96-well plate containing the this compound dilutions. Include a drug-free control and a media-only control.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate the plates for an additional 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.
Protocol 2: InhA Enzyme Inhibition Assay
This protocol details the in vitro assay to measure the inhibitory activity of this compound against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, add the assay buffer, NADH (final concentration ~100 µM), and varying concentrations of this compound.
-
Add the purified InhA enzyme to each well (final concentration ~50 nM).
-
Incubate the plate at room temperature for 15 minutes to allow for the formation of the InhA-NADH-NITD-916 complex.[2][11]
-
Initiate the reaction by adding the substrate, DD-CoA (final concentration ~50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Metabolic Labeling and Analysis of Mycolic Acids
This protocol describes the analysis of mycolic acid biosynthesis inhibition in mycobacterial cells treated with this compound using [14C]-acetate labeling.[1]
Materials:
-
Mycobacterial culture
-
Middlebrook 7H9 broth
-
This compound
-
[14C]-acetic acid, sodium salt
-
Tetrabutylammonium hydroxide (TBAH)
-
Dichloromethane (CH2Cl2)
-
Methyl iodide (CH3I)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Phosphorimager or X-ray film
Procedure:
-
Grow mycobacterial cultures to mid-log phase and treat with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Add [14C]-acetate (1-2 µCi/mL) to each culture and incubate for an additional 6-8 hours.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Saponification: Resuspend the cell pellet in 2 mL of 25% TBAH and incubate overnight at 100°C to hydrolyze the lipids.[12]
-
Esterification: After cooling, add 4 mL of CH2Cl2, 300 µL of CH3I, and 2 mL of water. Mix for 1 hour at room temperature.[12]
-
Centrifuge to separate the phases. The lower organic phase contains the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
TLC Analysis: Resuspend the lipid extract in a small volume of CH2Cl2 and spot onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., 19:1, v/v).[12]
-
Dry the plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipids.
-
A dose-dependent decrease in the intensity of the MAME bands with a concomitant accumulation of FAMEs indicates inhibition of mycolic acid biosynthesis.[1]
Visualizations
Caption: Mycolic Acid Biosynthesis Pathway and the Site of this compound Inhibition.
Caption: Experimental Workflow for MIC Determination using MABA.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. InhA Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 6. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]
- 12. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
Application Notes and Protocols for NITD-916 in Latent Tuberculosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NITD-916, a potent direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), in preclinical research models of latent tuberculosis (TB). This document outlines the mechanism of action, experimental protocols for in vitro and in vivo studies, and key quantitative data to facilitate the evaluation of this compound as a potential candidate for treating latent TB infection.
Introduction to this compound
This compound is a 4-hydroxy-2-pyridone derivative that directly inhibits InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial barrier against therapeutic agents and the host immune system. Unlike the frontline anti-TB drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG, this compound does not require metabolic activation, rendering it effective against INH-resistant strains with katG mutations.[3][4] Its potent bactericidal activity and favorable safety profile in preclinical models make it a promising candidate for the development of novel TB therapies, particularly for latent infections where sterilizing drug activity is paramount.
Mechanism of Action
This compound functions by binding directly to the InhA enzyme in an NADH-dependent manner, blocking the enoyl-substrate binding pocket.[1][2] This inhibition disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis and subsequent bacterial cell death.[3][5] The direct-acting nature of this compound circumvents the common resistance mechanisms associated with isoniazid.
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference(s) |
| MIC50 (H37Rv) | 50 nM | [6] |
| MIC Range (MDR-TB strains) | 0.04 - 0.16 µM | [1][6] |
| InhA IC50 | 570 nM | [6][7] |
| Frequency of Resistance | 1 x 10-8 | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
| Animal Model | Dosage & Administration | Duration | Efficacy (Log10 CFU Reduction in Lungs) | Reference(s) |
| Acute Infection (BALB/c mice) | 100 mg/kg; oral gavage; daily | 1 month | 0.95 | [6] |
| Established Infection (BALB/c mice) | 100 mg/kg; oral gavage; daily | Not Specified | Comparable to isoniazid | [1][4] |
| M. abscessus Infection (mouse model) | 100 mg/kg; oral gavage; daily | 14 days | 5.6 | [8] |
Experimental Protocols
In Vitro Inhibition of InhA Activity
This protocol describes a biochemical assay to determine the inhibitory concentration (IC50) of this compound against the InhA enzyme.
Materials:
-
Recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
This compound
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and varying concentrations of this compound.
-
Add the InhA enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (DD-CoA).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at regular intervals for a set period.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cornell Model of Latent Tuberculosis in Mice
This protocol outlines the establishment of a latent TB infection in mice, which can then be used to evaluate the sterilizing activity of this compound.[5][7][9]
Materials:
-
BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv strain
-
Isoniazid (INH)
-
Pyrazinamide (PZA)
-
Sterile saline or PBS
-
Aerosol infection chamber or equipment for intravenous injection
-
Biosafety Level 3 (BSL-3) facility
Procedure:
Phase 1: Infection
-
Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) via the aerosol route or with a higher dose (e.g., 105 CFU) intravenously.[3][5]
-
Allow the infection to establish for a period of 4 weeks. At this point, a stable bacterial load will be present in the lungs and spleen.
Phase 2: Induction of Latency
-
Administer a combination of isoniazid (0.1 g/L) and pyrazinamide (8-15 g/L) in the drinking water ad libitum for 12 weeks.[3][5]
-
This treatment will reduce the bacterial load to undetectable levels by standard culture methods, establishing a state of latent infection.
Phase 3: Evaluation of this compound Sterilizing Activity
-
Following the 12-week INH/PZA treatment, cease all antibiotic administration for a "washout" period of at least 4 weeks.
-
Initiate treatment with this compound. A suggested starting dose is 100 mg/kg administered daily via oral gavage.
-
Treatment duration can vary depending on the experimental goals, but a course of 4-8 weeks is recommended to assess sterilizing activity.
-
Include a control group of latently infected mice that receive a vehicle control.
-
To assess sterilizing activity, a reactivation stimulus (e.g., immunosuppression with dexamethasone) can be applied after the this compound treatment period.[9]
-
At the end of the treatment and/or reactivation period, euthanize the mice and homogenize the lungs and spleens.
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.
-
A significant reduction in CFU in the this compound treated group compared to the control group indicates sterilizing activity against latent bacilli.
Experimental Workflow: Cornell Model and this compound Evaluation
References
- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approaches to target the mycolic acid biosynthesis pathway for the development of tuberculosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of NITD-916 Against Drug-Resistant Mycobacterium tuberculosis Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NITD-916 is a potent, orally active 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. Unlike the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase KatG, this compound directly binds to InhA, forming a ternary complex with NADH and blocking the substrate-binding pocket.[1][2][3][4][5] This direct mechanism of action allows this compound to bypass the common resistance mutations in the katG gene, rendering it effective against many isoniazid-resistant strains of Mycobacterium tuberculosis (Mtb). These application notes provide a summary of the efficacy of this compound against drug-resistant Mtb and detailed protocols for its evaluation.
Data Presentation
Table 1: In Vitro Activity of this compound against M. tuberculosis Strains
| Strain Type | Mtb Strain(s) | This compound MIC (µM) | Reference Compound MIC (µM) |
| Drug-Susceptible | H37Rv | 0.05 | Isoniazid: 0.33 |
| Multi-Drug Resistant (MDR) | Clinical Isolates (MDR 1-6) | 0.04 - 0.16 | Isoniazid: >1 (Resistant) |
| Isoniazid-Resistant (InhA mutation) | Clinical Isolate (I194T) | Resistant | Isoniazid: Resistant |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[1][2]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Mtb Infection
| Animal Model | Mtb Strain | Treatment | Dosage | Duration | Bacterial Load Reduction (log10 CFU in lungs) |
| BALB/c mice | H37Rv | This compound | 100 mg/kg, p.o., daily | 1 month | 0.95 |
p.o.: per os (by mouth).[1]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the direct inhibition of InhA, leading to the depletion of mycolic acids and subsequent cell death.
Caption: Mechanism of this compound action on the Mtb FAS-II pathway.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the EUCAST reference method for Mtb.
Materials:
-
Mycobacterium tuberculosis strains (H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well U-shaped microtiter plates
-
This compound stock solution (in DMSO)
-
Control antibiotics (e.g., Isoniazid)
-
Sterile water with 0.05% Tween 80
-
Glass beads
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Harvest Mtb colonies from solid medium (e.g., Löwenstein-Jensen) and suspend in a tube containing sterile water with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow large particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10^7 CFU/mL).
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound and control drugs in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for growth control and a well with broth only for sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plate in a gas-permeable bag and incubate at 37°C.
-
-
Reading and Interpretation:
-
Read the plates using an inverted mirror when visible growth is observed in the 1:100 diluted growth control well (typically 10-14 days).
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth of Mtb.
-
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Log-phase culture of M. tuberculosis in 7H9 broth
-
This compound at various concentrations (e.g., 1x, 4x, 16x MIC)
-
7H11 agar plates
-
Sterile saline with 0.05% Tween 80
-
Shaking incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Grow Mtb in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh 7H9 broth.
-
-
Drug Exposure:
-
Add this compound to the bacterial cultures at the desired final concentrations.
-
Include a drug-free control.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, and 8 days), withdraw an aliquot from each culture.
-
Prepare serial 10-fold dilutions in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.
-
-
CFU Enumeration:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curve.
-
Macrophage Infection Model
This protocol evaluates the intracellular activity of this compound.
Materials:
-
THP-1 human monocytic cell line or murine bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Log-phase culture of M. tuberculosis
-
This compound
-
Sterile water
-
7H11 agar plates
Procedure:
-
Macrophage Culture and Differentiation:
-
Seed THP-1 cells in a 24-well plate and differentiate into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
For BMDMs, culture bone marrow cells in the presence of M-CSF for 7 days.
-
-
Infection:
-
Wash the differentiated macrophages with fresh medium.
-
Infect the cells with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh medium containing this compound at various concentrations to the infected cells.
-
Include a drug-free control.
-
-
Intracellular CFU Determination:
-
At different time points post-infection (e.g., 0, 24, 48, and 72 hours), lyse the macrophages with sterile water.
-
Prepare serial dilutions of the lysate and plate on 7H11 agar.
-
Incubate and count CFUs as described in the time-kill assay.
-
Caption: Workflow for the macrophage infection model.
In Vivo Murine Model of Tuberculosis
This protocol outlines a basic framework for assessing the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
BALB/c or C57BL/6 mice
-
Aerosol infection chamber
-
Log-phase culture of M. tuberculosis H37Rv
-
This compound formulation for oral gavage
-
Sterile saline
-
7H11 agar plates
Procedure:
-
Aerosol Infection:
-
Infect mice with a low dose of Mtb H37Rv (e.g., 50-100 CFU) via the aerosol route using a calibrated inhalation exposure system.
-
-
Treatment:
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Initiate daily treatment with this compound via oral gavage.
-
Include a vehicle control group.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate and count CFUs to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Compare the CFU counts between the this compound-treated and vehicle control groups to determine the reduction in bacterial burden.
-
Conclusion
This compound demonstrates significant potential as a novel anti-tubercular agent, particularly for the treatment of drug-resistant tuberculosis. Its direct inhibition of InhA allows it to circumvent common isoniazid resistance mechanisms. The protocols provided herein offer a standardized approach for researchers to further evaluate the efficacy of this compound and similar compounds against drug-resistant strains of M. tuberculosis.
References
- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 4. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: NITD-916 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA.[1][2][3] It belongs to the 4-hydroxy-2-pyridone class of compounds.[1] this compound forms a ternary complex with InhA and its cofactor NADH, which blocks the substrate-binding pocket of the enzyme.[4][5] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.[4][5] Unlike isoniazid (INH), another InhA inhibitor, this compound does not require activation by the catalase-peroxidase enzyme KatG.[2]
Q2: What are the known mechanisms of resistance to this compound in Mycobacterium tuberculosis?
Resistance to this compound in M. tuberculosis primarily arises from genetic mutations in two key regions:
-
Mutations within the inhA coding sequence: Single nucleotide polymorphisms (SNPs) in the inhA gene can lead to amino acid substitutions within or near the this compound binding site. These changes can reduce the binding affinity of the drug to the InhA protein.
-
Mutations in the fabG1-inhA promoter region: Mutations in the promoter region of the fabG1-inhA operon can lead to the overexpression of InhA.[4] The increased concentration of the target enzyme can titrate the drug, requiring higher concentrations of this compound to achieve an inhibitory effect. A common mutation is found at position -15 upstream of the fabG1 start site (C-15T).[4]
Q3: Are this compound resistant mutants cross-resistant to isoniazid (INH)?
Mutants with mutations in the inhA coding region that confer resistance to this compound are generally not cross-resistant to isoniazid.[3][4] However, mutants with promoter mutations that lead to InhA overexpression can show a slight increase in the inhibitory concentration for INH.[4]
Q4: What is the reported frequency of resistance to this compound?
The in vitro frequency of resistance to this compound is reported to be lower than that of isoniazid.[4] For M. tuberculosis, the frequency of resistance has been observed to be between 2.6 x 10⁻⁷ and 8.5 x 10⁻⁷.[4]
Troubleshooting Guide
Problem 1: I am observing high Minimum Inhibitory Concentrations (MICs) for this compound against my M. tuberculosis strain, suggesting resistance.
-
Possible Cause 1: Pre-existing resistance in the bacterial population.
-
Troubleshooting Step: Determine the frequency of resistance in your bacterial culture (see Experimental Protocol 2). A higher than expected frequency may indicate a resistant subpopulation.
-
-
Possible Cause 2: Spontaneous mutations conferring resistance during the experiment.
-
Troubleshooting Step: Sequence the inhA gene and its promoter region of the resistant isolates to identify potential mutations. Compare the sequences to the wild-type strain.
-
-
Possible Cause 3: Issues with the this compound compound.
-
Troubleshooting Step: Verify the concentration and integrity of your this compound stock solution. Test the compound against a known sensitive (wild-type) strain of M. tuberculosis as a control.
-
Problem 2: My sequencing results of this compound resistant isolates do not show any mutations in the inhA gene or its promoter.
-
Possible Cause 1: Efflux pump-mediated resistance.
-
Troubleshooting Step: While the primary resistance mechanisms are target-based, other mechanisms like upregulation of efflux pumps could play a role, as suggested in studies on M. abscessus.[5] This can be investigated using efflux pump inhibitors in your susceptibility assays or through transcriptomic analysis of the resistant isolates.
-
-
Possible Cause 2: Mutations in other genes.
-
Troubleshooting Step: Consider whole-genome sequencing of the resistant isolates to identify mutations in other genes that might be contributing to the resistance phenotype.
-
Problem 3: I am trying to confirm this compound resistance, but the results from solid and liquid media are inconsistent.
-
Possible Cause 1: Differences in drug stability or bacterial growth characteristics.
-
Troubleshooting Step: Ensure consistent experimental conditions (media composition, inoculum size, incubation time) for both methods. Some mutations may confer different levels of resistance depending on the growth conditions.[4] It is recommended to confirm resistance using both methods.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Organism | Strain | MIC (μM) | IC₅₀ (nM) | Notes |
| M. tuberculosis | H37Rv | 0.08 | - | Wild-type, sensitive strain.[4] |
| M. tuberculosis | MDR Strains | 0.04 - 0.16 | - | Multi-drug resistant clinical isolates.[1] |
| M. fortuitum | ATCC 6841 | 0.00012 (in CaMHB) | - | MIC is media-dependent. |
| M. abscessus | Clinical Isolates | MIC₅₀: 0.125 mg/L | - | |
| InhA Enzyme Assay | - | - | 570 | Biochemical assay.[5] |
Table 2: Mutations Conferring Resistance to this compound in M. tuberculosis
| Mutation Location | Amino Acid Change | Fold Change in IC₉₀ | Notes |
| inhA Promoter | C-15T | >4 | Leads to overexpression of InhA.[4] |
| inhA Coding Region | I21V | >4 | [4] |
| inhA Coding Region | I47T | >4 | [4] |
| inhA Coding Region | S94A | >4 | [4] |
| inhA Coding Region | M103V | >4 | [4] |
| inhA Coding Region | D148A | >4 | [4] |
| inhA Coding Region | M161T | >4 | [4] |
| inhA Coding Region | R195H | >4 | [4] |
| inhA Coding Region | I202T | >4 | [4] |
| inhA Coding Region | G205R | >4 | [4] |
| inhA Coding Region | A206T | >4 | [4] |
| inhA Coding Region | Q214H | >4 | [4] |
| inhA Coding Region | I215P | >4 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Grow Mycobacterium species in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the growth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plates at the optimal temperature for the specific Mycobacterium species for the required duration (e.g., 7-14 days for M. tuberculosis).
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Frequency of Resistance
-
Bacterial Culture: Grow a large population of the Mycobacterium strain in liquid medium to late-log or stationary phase.
-
Cell Viability Count: Determine the total number of viable cells (CFU/mL) in the culture by plating serial dilutions on non-selective agar plates.
-
Selection of Resistant Mutants: Plate a known volume of the undiluted culture onto agar plates containing this compound at a concentration of 5x to 10x the MIC.
-
Incubation: Incubate the plates until colonies of resistant mutants appear.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Protocol 3: Analysis of Mycolic Acid Synthesis Inhibition
-
Bacterial Culture and Drug Treatment: Grow Mycobacterium cultures to mid-log phase and expose them to varying concentrations of this compound for a defined period.
-
Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the cultures and incubate to allow for its incorporation into newly synthesized fatty acids and mycolic acids.
-
Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Saponification and Esterification: Saponify the extracted lipids to release the fatty acids and mycolic acids. Convert them to their methyl esters (FAMEs and MAMEs) for analysis.
-
Thin-Layer Chromatography (TLC): Separate the FAMEs and MAMEs by TLC on a silica gel plate.
-
Autoradiography: Visualize the radiolabeled lipids by exposing the TLC plate to an X-ray film or a phosphorimager. Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the radiolabeled MAMEs.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Spontaneous Mutations Conferring NITD-916 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916. The information addresses specific issues related to the emergence of spontaneous resistance during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of this compound efficacy in our long-term cultures. Could this be due to the development of resistance?
A1: Yes, prolonged exposure of pathogens to this compound can lead to the selection of spontaneous mutations that confer resistance. This phenomenon has been observed in both Mycobacterium tuberculosis and Dengue virus.[1][2][3] The frequency of resistance to this compound in M. tuberculosis is lower than that for isoniazid (INH) but can still occur.[1]
Q2: What is the molecular target of this compound and where do resistance mutations typically arise?
A2: The molecular target of this compound depends on the organism:
-
Mycobacterium tuberculosis : this compound is a direct inhibitor of the enoyl-ACP reductase InhA, which is involved in mycolic acid synthesis.[1][2][4] Resistance mutations are primarily found in the inhA coding region or its promoter region (fabG1-inhA).[1][2][5]
-
Dengue Virus (DENV) : this compound and its analogue NITD-688 target the nonstructural protein 4B (NS4B).[3][6][7][8] Resistance mutations have been identified in the NS4B gene.[3][7][9]
-
Mycobacterium fortuitum : Similar to M. tuberculosis, this compound targets InhA and inhibits mycolic acid biosynthesis.[10][11] A G96S substitution in InhA has been shown to confer high-level resistance.[10][11]
Q3: We have identified a potential this compound resistant mutant. How can we confirm this?
A3: Confirmation of resistance involves several steps:
-
Determine the Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC50): Compare the MIC or EC50 of this compound for your mutant strain to the wild-type strain. A significant increase in the MIC/EC50 value indicates resistance.
-
Sequence the Target Gene: Sequence the inhA gene and its promoter in Mycobacterium species or the NS4B gene in Dengue virus to identify potential mutations.[1][3]
-
Genetic Complementation or Recombinant Virus Generation: To confirm that a specific mutation is responsible for resistance, you can introduce the mutation into a wild-type background and assess the change in susceptibility to this compound.[3]
Troubleshooting Guides
Issue: Unexpectedly high number of resistant colonies/plaques on selection plates.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Troubleshooting Step: Verify the stock concentration and the final concentration of this compound in your selection medium. Ensure the concentration is sufficient to inhibit the wild-type organism (typically 5-10X MIC).[1]
-
-
Possible Cause 2: High initial inoculum.
-
Troubleshooting Step: A large starting population increases the probability of pre-existing resistant mutants. Titrate your inoculum to an appropriate level for the experiment.
-
-
Possible Cause 3: Instability of the compound.
-
Troubleshooting Step: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.
-
Issue: Identified mutation in the target gene does not confer the expected level of resistance.
-
Possible Cause 1: The mutation has a minor effect on its own.
-
Troubleshooting Step: Some mutations may only confer low-level resistance or require the presence of other mutations for a significant resistance phenotype.
-
-
Possible Cause 2: Alternative resistance mechanisms.
-
Troubleshooting Step: While mutations in the direct target are common, other mechanisms such as increased expression of the target protein or drug efflux could be involved.[1] Consider performing whole-genome sequencing to identify other potential mutations.
-
-
Possible Cause 3: Experimental variability.
-
Troubleshooting Step: Repeat the MIC/EC50 determination with rigorous controls to ensure the reproducibility of your results.
-
Data on Resistance Mutations
Mycobacterium tuberculosis Resistance to this compound
| Mutation Location | Specific Mutation | Fold Change in Resistance (IC90) | Cross-Resistance to Isoniazid (INH) | Reference |
| inhA Promoter | C-15T | >4 | Yes | [1] |
| inhA Coding Region | I21V | 2 | No | [1] |
| inhA Coding Region | S94A | >4 | No (in liquid culture) | [1] |
| inhA Coding Region | D148G | >4 | No | [1] |
| inhA Coding Region | M161T | >4 | No | [1] |
| inhA Coding Region | R195C | >4 | No | [1] |
| inhA Coding Region | G205S | >4 | No | [1] |
| inhA Coding Region | A206T | >4 | No | [1] |
| inhA Coding Region | Q214H | >4 | No | [1] |
| inhA Coding Region | I215T | >4 | No | [1] |
| inhA Coding Region | L269P | >4 | No | [1] |
Dengue Virus (DENV-2) Resistance to NS4B Inhibitors
| Compound | Mutation in NS4B | Fold Change in Resistance (EC50) | Reference |
| NITD-618 | P104L | Partial | [3][9] |
| NITD-618 | A119T | Partial | [3][9] |
| NITD-618 | P104L + A119T | Additive | [3][9] |
| NITD-688 | A193V | ~10 | [7] |
| NITD-688 | T195A | >100 | [7] |
| NITD-688 | W205L | ~10 | [7] |
| NITD-688 | T215A | >100 | [7] |
| NITD-688 | A222V | >100 | [7] |
| NITD-688 | T195A/A222V/S238F | >1000 | [7] |
Experimental Protocols
Protocol 1: Isolation of this compound Resistant M. tuberculosis Mutants
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 liquid medium supplemented with OADC-Tw to late-log phase.[1]
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type strain on 7H10 agar with OADC supplement. The MIC is the lowest concentration that completely prevents growth.[1]
-
Selection of Mutants: Plate the late-log phase culture on 7H10-OADC agar containing 5X or 10X the MIC of this compound.[1]
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.[1]
-
Confirmation of Resistance: Isolate individual colonies and streak them onto fresh 7H10-OADC plates containing 5X MIC of this compound to confirm resistance.[1]
-
IC90 Determination: For confirmed resistant isolates, determine the IC90 in liquid medium (7H9-OADC-Tw) by measuring bacterial growth after 5 days at 37°C. The IC90 is the concentration that inhibits 90% of growth.[1]
-
Gene Sequencing: Extract genomic DNA from the resistant mutants and amplify the inhA gene and its promoter region for sequencing to identify mutations.
Protocol 2: Selection of NITD-618 Resistant DENV-2 Replicons
-
Cell Culture: Use a stable cell line containing a DENV-2 replicon (e.g., BHK-21 cells with RepPAC-2A-EGFP).[3]
-
Initial Selection: Culture the replicon-containing cells in medium with a selective concentration of the inhibitor (e.g., 6 µM NITD-618) for 3 days.[3]
-
Serial Passaging: Passage the cells in medium containing both the inhibitor and a selection agent for the replicon (e.g., 10 µg/ml puromycin) for several rounds (e.g., three passages of 3 days each).[3]
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell population.
-
RT-PCR and Sequencing: Perform reverse transcription-PCR (RT-PCR) to amplify the NS4B region of the replicon and sequence the PCR product to identify mutations.
Visualizations
Caption: Workflow for isolating this compound resistant M. tuberculosis.
Caption: Mechanism of this compound action and resistance in M. tuberculosis.
Caption: NITD-688 disrupts the DENV NS3-NS4B interaction.
References
- 1. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NITD-916 Solubility Issues In Vitro
Welcome to the technical support center for NITD-916. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide: Common Solubility Issues with this compound
This guide addresses specific problems you may encounter when working with this compound in vitro.
Problem 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
-
Cause: this compound is a lipophilic compound with poor water solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Solution:
-
Optimize Stock Concentration: While this compound is soluble in DMSO at concentrations up to 17.5 mg/mL, using a lower stock concentration (e.g., 1-10 mM) can facilitate a smoother transition into aqueous solutions.[1]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform serial dilutions. For example, first, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes help maintain solubility.
-
Increase Final DMSO Concentration (with caution): While it is advisable to keep the final DMSO concentration below 0.5% to avoid cellular toxicity, a slight increase (e.g., to 1%) may be necessary for some experiments. Always include a vehicle control with the same final DMSO concentration.
-
Problem 2: Inconsistent results or lower than expected potency in cell-based assays.
-
Cause: This can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration of the compound available to the cells is lower than the nominal concentration, leading to variability and underestimation of its biological activity.
-
Solution:
-
Visual Inspection: Before adding the treatment to your cells, carefully inspect the diluted solution for any signs of precipitation (e.g., cloudiness, crystals). Centrifuge the solution at low speed and check for a pellet.
-
Solubilizing Agents: Consider the use of solubilizing agents in your cell culture medium. These should be tested for their own potential effects on the cells in your assay.
-
Serum: The presence of serum in the cell culture medium can aid in solubilizing lipophilic compounds through binding to proteins like albumin. If your experimental design allows, using serum-containing media may improve this compound solubility.
-
Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.02-0.1%) to improve the solubility of hydrophobic compounds.[2][3][4][5]
-
Cyclodextrins: Methyl-β-cyclodextrin is a cyclic oligosaccharide that can encapsulate lipophilic drugs, increasing their aqueous solubility.[6][7][8][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to be soluble in DMSO at concentrations of 10 mg/mL and 17.5 mg/mL.[1] For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell line-dependent. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: Can I store this compound stock solutions? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: While DMSO is the most commonly used solvent, other options for poorly soluble compounds include ethanol, dimethylformamide (DMF), or co-solvent systems. However, the compatibility and toxicity of these solvents in your specific in vitro model must be carefully evaluated. For cell-based assays, alternatives that can be added directly to the aqueous media, such as cyclodextrins or non-ionic surfactants, are often preferred over using a different primary organic solvent.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Source: Sigma-Aldrich product information. |
| Dimethyl Sulfoxide (DMSO) | 17.5 mg/mL (56.19 mM) | Requires ultrasonication, warming, and heating to 60°C. Use newly opened, hygroscopic DMSO for best results.[1] |
Table 2: General Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₅NO₂ |
| Molecular Weight | 311.42 g/mol |
| Appearance | White solid |
| Mechanism of Action | Direct inhibitor of mycobacterial enoyl-ACP reductase (InhA) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 311.42 g/mol ). For example, for 1 mL of a 10 mM stock, you will need 3.11 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution if necessary.[1]
-
Store the stock solution in single-use aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM solution with 1% DMSO. Vortex gently to mix.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution to 900 µL of media in the well.
-
The final DMSO concentration will be 0.1%.
-
Always prepare a vehicle control by adding the same volume of a DMSO/media mixture (prepared without this compound) to control wells.
-
Protocol 3: Using Methyl-β-Cyclodextrin to Enhance this compound Solubility
-
Materials:
-
This compound powder
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a stock solution of MβCD in your cell culture medium (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Add the desired amount of this compound powder directly to the MβCD-containing medium.
-
Stir the solution at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Sterile-filter the final solution before use in cell culture.
-
Note: The optimal ratio of MβCD to this compound will need to be determined empirically. It is also crucial to test the effect of MβCD alone on your cells, as it can have biological effects, such as cholesterol depletion from cell membranes.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pluronic® F-68 solid, BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. htslabs.com [htslabs.com]
- 6. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of NITD-916
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NITD-916.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2][3] It belongs to the class of 4-hydroxy-2-pyridones.[4] this compound forms a ternary complex with InhA and its cofactor NADH, which blocks the fatty acyl substrate binding pocket.[5] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[5][6]
Q2: Is this compound active against isoniazid-resistant strains of Mycobacterium tuberculosis?
Yes, this compound is active against isoniazid-resistant clinical isolates of M. tuberculosis.[5] Isoniazid is a prodrug that requires activation by the catalase-peroxidase KatG. Resistance to isoniazid often arises from mutations in katG. Since this compound directly inhibits InhA and does not require activation by KatG, it bypasses this common resistance mechanism.[5]
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific off-target effects of this compound. One study mentioned that in a panel of in vitro assays, this compound demonstrated an adequate cellular selectivity and did not show mutagenic or cardiotoxicity potential, nor did it exhibit in vitro safety pharmacological liabilities. However, the specific targets and the concentrations tested in these assays have not been detailed in the available literature.
Q4: My experiment shows unexpected cellular toxicity. Could this be an off-target effect of this compound?
While this compound has shown some level of cellular selectivity in preliminary safety assessments, unexpected toxicity in your specific cell line could potentially be due to off-target effects. It is recommended to perform a dose-response experiment to determine the cytotoxic concentration in your experimental system. If toxicity is observed at concentrations close to the effective dose against mycobacteria, further investigation into off-target interactions may be warranted.
Q5: How can I determine if this compound is interacting with other kinases in my experimental model?
To assess potential off-target effects on kinases, a kinase selectivity profiling assay is recommended. This involves screening this compound against a broad panel of purified human kinases to identify any unintended interactions. Several commercial services offer such profiling. A detailed protocol for a representative kinase profiling experiment is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Summary of this compound On-Target Activity
| Target | Organism | Assay Type | Value | Reference |
| InhA | Mycobacterium tuberculosis | Enzyme Inhibition (IC₅₀) | 570 nM | [1] |
| M. tuberculosis H37Rv | Mycobacterium tuberculosis | Whole-cell activity (MIC₅₀) | 50 nM | |
| Isoniazid-resistant M. tuberculosis | Mycobacterium tuberculosis | Whole-cell activity (MIC) | 0.04 - 0.16 µM | [5] |
| Mycobacterium abscessus | Mycobacterium abscessus | Whole-cell activity (MIC₅₀) | 0.125 mg/L | |
| Mycobacterium abscessus | Mycobacterium abscessus | Whole-cell activity (MIC₉₀) | 1 mg/L |
Table 2: User-Generated Off-Target Activity Profile (Template)
| Off-Target | Assay Type | IC₅₀ / Kᵢ | Notes |
| e.g., Human Kinase X | Kinase Inhibition Assay | ||
| e.g., Human Receptor Y | Binding Assay | ||
| e.g., Human Enzyme Z | Enzyme Inhibition Assay |
Mandatory Visualization
Caption: On-target pathway of this compound in Mycobacterium.
References
- 1. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. InhA Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. life-science-alliance.org [life-science-alliance.org]
Technical Support Center: Optimizing Small-Molecule Inhibitors for In Vitro Viral Protease Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro use of small-molecule inhibitors against viral proteases, with a specific focus on the Zika virus (ZIKV) NS2B-NS3 protease. While direct data on NITD-916 as a ZIKV protease inhibitor is not currently established in the literature, this guide will use its known characteristics as an exemplary framework for optimizing novel compounds in viral protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for inhibitors targeting the ZIKV NS2B-NS3 protease?
A1: The ZIKV NS2B-NS3 protease is a serine protease essential for viral replication.[1][2] It cleaves the viral polyprotein at specific sites to release functional viral proteins. Inhibitors typically target the active site of the protease, often acting as competitive or non-competitive inhibitors to block substrate binding and subsequent cleavage.[3][4]
Q2: What are the initial recommended concentration ranges for screening a novel inhibitor like this compound against ZIKV NS2B-NS3 protease?
A2: For initial screening of a novel compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to the nanomolar range.[3][5] For subsequent dose-response assays, concentrations around the estimated IC50 should be used.[6]
Q3: How do I determine if my inhibitor is cytotoxic to the cell lines used in viral replication assays?
A3: Cytotoxicity should be assessed in parallel with antiviral activity. Standard assays like the MTT or XTT assay can be used to determine the 50% cytotoxic concentration (CC50) in relevant cell lines such as Vero or A549 cells.[7] An ideal antiviral compound will have a high selectivity index (SI), which is the ratio of CC50 to EC50 (50% effective concentration in inhibiting viral replication).[8]
Q4: What are common solvents for dissolving inhibitors like this compound, and what is the maximum permissible concentration in an assay?
A4: Many small-molecule inhibitors, including this compound, are soluble in dimethyl sulfoxide (DMSO).[9] It is crucial to keep the final DMSO concentration in the assay low, typically below 0.5% or 1%, to avoid solvent-induced artifacts or cytotoxicity.[7][10] Always include a vehicle control (DMSO without the inhibitor) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in the protease assay. | 1. Autofluorescence of the compound. 2. Contamination of buffers or plates. 3. Substrate degradation. | 1. Measure the fluorescence of the compound alone at the assay wavelength. 2. Use fresh, high-quality reagents and plates. 3. Prepare substrate solution fresh and protect from light. |
| No or low inhibition observed even at high inhibitor concentrations. | 1. Inhibitor instability or degradation. 2. Incorrect assay conditions (pH, temperature). 3. Low inhibitor potency. | 1. Prepare inhibitor stock solutions fresh and store them properly. 2. Optimize assay buffer pH and incubation temperature. The optimal pH for ZIKV NS2B-NS3 protease activity is typically around 7.4 to 8.5.[11][12] 3. Consider synthesizing analogs or screening other compound libraries. |
| High variability between replicate wells. | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after adding each reagent. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Inhibitor precipitates in the assay buffer. | 1. Poor solubility of the compound at the tested concentration. | 1. Test the solubility of the compound in the assay buffer before the experiment.[11] 2. Lower the final concentration of the inhibitor. 3. Consider using a different solvent or adding a small percentage of a co-solvent, ensuring it doesn't affect the assay. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for in vitro assays based on literature for various inhibitors. These values can serve as a starting point for optimizing a new compound.
Table 1: In Vitro Efficacy of Various ZIKV NS2B-NS3 Protease Inhibitors
| Compound | IC50 (µM) | EC50 (µM) | Cell Line |
| Compound 3 | 14.01 | 2.15 | Vero |
| Compound 8 | 6.85 | 0.52 | Vero |
| Compound 9 | 14.2 | 3.52 | Vero |
| Temoporfin | - | 2.0 | Vero |
Source: Adapted from a study on small molecule inhibitors of ZIKV NS2B-NS3 protease.[8]
Table 2: Cytotoxicity of Various Compounds in Relevant Cell Lines
| Compound | CC50 (µM) | Cell Line |
| Compound 3 | >200 | Vero |
| Compound 8 | >200 | Vero |
| Compound 9 | 61.48 | Vero |
| Temoporfin | 61.05 | Vero |
Source: Adapted from a study on small molecule inhibitors of ZIKV NS2B-NS3 protease.[8]
Table 3: In Vitro Activity of this compound against Mycobacterium
| Parameter | Concentration | Organism |
| IC50 | 570 nM | Mycobacterium tuberculosis InhA |
| MIC50 | 50 nM | Mycobacterium tuberculosis |
| MIC Range | 0.16 to 0.31 µg/mL | Mycobacterium fortuitum clinical isolates |
Source: Data compiled from studies on the anti-mycobacterial activity of this compound.[9][13] This table is provided as a reference for the known activity of this compound against its primary target.
Experimental Protocols
Protocol 1: ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring ZIKV NS2B-NS3 protease activity.[10][11]
Materials:
-
ZIKV NS2B-NS3 protease
-
Fluorescent substrate (e.g., Bz-Nle-KRR-AMC)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5% glycerol[10]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microtiter plate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)[10]
Procedure:
-
Prepare a master mix containing assay buffer and substrate to a final concentration of 5 µM.[10]
-
Dispense 97 µL of the master mix into the wells of the 96-well plate.
-
Add 1 µL of the test inhibitor at various concentrations (or DMSO for control) to the wells and mix gently.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 2 µL of ZIKV NS2B-NS3 protease (final concentration ~5 nM, to be optimized).
-
Immediately measure the fluorescence kinetics at 37°C for 15-30 minutes.
-
Calculate the rate of reaction (increase in fluorescence per unit time).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT)
Materials:
-
Vero or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plate
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[7]
-
The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 36-48 hours at 37°C.[7]
-
Add 15 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS2B-NS3 protease inhibitors as promising compounds in the development of antivirals against Zika virus: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. ZIKV NS2B-NS3 protease dose response screening assay [protocols.io]
- 7. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One Step Beyond: Design of Substrates Spanning Primed Positions of Zika Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
Stability of NITD-916 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NITD-916 under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][2] For stock solutions, it is recommended to dissolve the compound in DMSO. Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.
3. What is the stability of this compound stock solutions in DMSO?
The stability of this compound in DMSO depends on the storage temperature:
-
At -80°C, the stock solution is stable for up to 6 months.[3]
-
At -20°C, the stock solution is stable for up to 1 to 3 months.[1][3]
4. Is this compound stable in aqueous solutions or cell culture media?
There is currently no publicly available data specifically detailing the stability of this compound in aqueous solutions or various cell culture media. As a general practice for compounds with ester or other hydrolyzable functional groups, it is advisable to prepare fresh dilutions in aqueous buffers or media from a DMSO stock solution immediately before each experiment. The stability in your specific experimental system should be validated.
5. What is the stability of this compound in biological matrices such as plasma or serum?
Specific stability data for this compound in biological matrices like plasma or serum has not been reported in the available literature. For accurate pharmacokinetic or in vitro ADME studies, it is crucial to perform your own stability assessments in the specific matrix at the intended storage and experimental temperatures.
6. Is this compound sensitive to light?
While there are no specific photostability studies published for this compound, it is recommended to protect it from light.[1] As a 4-hydroxy-2-pyridone derivative, it belongs to a class of compounds that can be susceptible to photodegradation.[4][5] Therefore, it is best practice to store this compound in light-protecting containers and minimize exposure to light during experimental procedures.
7. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. Potential degradation could occur through hydrolysis or oxidation, particularly under harsh pH conditions or prolonged exposure to light and oxygen. To understand the degradation profile, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions would be necessary.
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Source |
| Solid (Powder) | -20°C | 3 years | TargetMol |
| Stock Solution in DMSO | -80°C | 6 months | MedChemExpress |
| Stock Solution in DMSO | -20°C | 1 month | MedChemExpress |
| Stock Solution in DMSO | -20°C | 3 months | Sigma-Aldrich |
Experimental Protocols
Protocol 1: General Protocol for Assessing Solution Stability (Example)
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer system.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the experimental solvent or buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Time-Point Sampling: Aliquot the test solution into multiple vials and store them under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample and immediately analyze it by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Key factors that can influence the stability of this compound.
References
- 1. InhA Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NITD-916 and Tuberculosis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-916, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct inhibitor of the Mycobacterium tuberculosis InhA enzyme, which is a crucial component of the type II fatty acid synthase (FAS-II) system. This system is responsible for the synthesis of mycolic acids, the long, complex fatty acids that are essential for the integrity of the mycobacterial cell wall. Unlike isoniazid, which is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, this compound directly binds to the InhA-NADH complex, blocking the active site and preventing the binding of the fatty acyl substrate.[1][2] This inhibition of mycolic acid synthesis leads to cell death.[1][2]
Q2: Is there cross-resistance between this compound and isoniazid?
A2: No, studies have shown that mutants resistant to this compound are not cross-resistant to isoniazid.[1][3][4] This is a significant advantage, as isoniazid resistance is a major challenge in tuberculosis treatment. The lack of cross-resistance is due to their different mechanisms of action and resistance. Isoniazid resistance is commonly associated with mutations in the katG gene, which prevents the activation of the prodrug. Since this compound does not require activation by KatG, it remains effective against these isoniazid-resistant strains.[1]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound primarily arises from mutations within or near the active site of its target enzyme, InhA.[1][3] Additionally, mutations in the promoter region of the fabG1-inhA operon have been identified, which can lead to the overexpression of InhA.[1][3]
Q4: What is the frequency of resistance to this compound compared to isoniazid?
A4: The in vitro frequency of resistance to this compound is significantly lower than that of isoniazid. Reported frequencies are in the range of 1x10⁻⁷ to 1x10⁻⁸ for this compound, compared to approximately 1x10⁻⁵ for isoniazid.[1]
Troubleshooting Guides
Problem: Unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound against susceptible M. tuberculosis strains.
Possible Causes and Solutions:
-
Inaccurate drug concentration:
-
Troubleshooting Step: Verify the stock solution concentration and the dilution series. Ensure accurate pipetting and proper mixing at each dilution step. Recalculate all dilutions.
-
-
Degradation of this compound:
-
Troubleshooting Step: Prepare fresh stock solutions of this compound. Store the compound as recommended by the manufacturer, protected from light and moisture.
-
-
Issues with bacterial inoculum:
-
Troubleshooting Step: Ensure the inoculum is prepared from a fresh, pure culture and adjusted to the correct density (e.g., 0.5 McFarland standard) before dilution. Verify the viability of the bacterial suspension.
-
-
Contamination of culture:
-
Troubleshooting Step: Perform a purity check of the M. tuberculosis culture by plating on non-selective media and examining for other colony morphologies. If contaminated, use a fresh, pure culture.
-
Problem: Suspected cross-resistance to other anti-TB drugs in this compound resistant mutants.
Troubleshooting Step:
-
Perform a comprehensive cross-resistance profiling using a panel of first- and second-line anti-TB drugs. This can be done using the broth microdilution method to determine the MIC of each drug against the this compound resistant mutant and the parental wild-type strain. A significant increase in the MIC for another drug would indicate cross-resistance.
Data Presentation
Table 1: Cross-Resistance Profile of this compound Resistant M. tuberculosis Mutants
| Drug | Mechanism of Action | Cross-Resistance with this compound | Reference(s) |
| Isoniazid | Inhibition of InhA (prodrug) | No | [1][3][4] |
| Ethionamide | Inhibition of InhA (prodrug) | Possible (if resistance is due to inhA promoter mutations) | |
| Rifampicin | Inhibition of RNA polymerase | No | - |
| Ethambutol | Inhibition of arabinosyl transferase | No | - |
| Pyrazinamide | Disruption of membrane potential (prodrug) | No | - |
| Fluoroquinolones | Inhibition of DNA gyrase | No | - |
| Aminoglycosides | Inhibition of protein synthesis | No | - |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Strain | Resistance Profile | This compound MIC (µM) | Reference(s) |
| H37Rv | Susceptible | 0.05 | [2] |
| MDR strains | Resistant to Isoniazid and Rifampicin | 0.04 - 0.16 | [2] |
| This compound Resistant Mutants | - | >1.25 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the EUCAST reference method for M. tuberculosis.[1][4]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
Sterile 96-well U-shaped microtiter plates.
-
This compound and other anti-TB drugs.
-
M. tuberculosis culture.
-
Sterile water with 0.05% Tween 80.
-
Glass beads.
Procedure:
-
Drug Preparation: Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO for this compound). Perform serial two-fold dilutions in 7H9 broth to achieve the desired concentration range in the microtiter plates.
-
Inoculum Preparation:
-
Harvest colonies from a fresh culture of M. tuberculosis grown on solid medium.
-
Transfer colonies to a tube containing sterile water with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 10⁵ CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate drug dilution to each well of the 96-well plate.
-
Include a drug-free growth control well and a sterile control well.
-
Add 100 µL of the final bacterial inoculum to each well (except the sterile control).
-
-
Incubation: Seal the plates and incubate at 37°C for 7-21 days.
-
Reading Results: The MIC is the lowest drug concentration that shows no visible growth compared to the drug-free control.
Whole-Genome Sequencing (WGS) to Identify Resistance Mutations
This protocol provides a general workflow for identifying mutations conferring resistance to this compound.
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the this compound resistant M. tuberculosis isolate.
-
Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform whole-genome sequencing of the library.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant isolate compared to the reference genome.
-
Annotation: Focus on non-synonymous mutations in the inhA gene and mutations in the fabG1-inhA promoter region. Compare the identified mutations to known resistance-conferring mutations.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
Technical Support Center: Investigating the Impact of Serum Proteins on NITD-916 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro activity of NITD-916, a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA). While specific quantitative data on the serum protein binding of this compound is not extensively published, this resource offers standardized protocols to determine these effects and guidance on interpreting your results.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins generally affect the in vitro activity of antimicrobial compounds?
Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to drugs, rendering the bound fraction temporarily inactive.[1][2] According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse into cells and interact with its target.[2] Consequently, high plasma protein binding can lead to a significant decrease in the apparent in vitro potency of a compound, observed as an increase in the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
Q2: Is this compound expected to bind to serum proteins?
Q3: My MIC values for this compound are significantly higher in the presence of serum or albumin. Is this expected?
Yes, this is a plausible outcome. If this compound binds to serum proteins, a higher total concentration of the compound would be required to achieve the same effective unbound concentration at the target site. This would manifest as an increased MIC value. The extent of this "MIC shift" provides an indication of the impact of protein binding.
Q4: What is the mechanism of action for this compound?
This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA.[5][6] It forms a ternary complex with the NADH cofactor and the InhA enzyme, blocking the active site.[6] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to cell death.[5][6]
Data Presentation: Impact of Serum Proteins on this compound Activity
The following tables provide a template for how to present data on the effect of serum proteins on this compound activity. Note: The values presented here are hypothetical and for illustrative purposes only, based on the expectation of high protein binding. Researchers should generate their own data using the protocols provided below.
Table 1: Hypothetical MIC Shift of this compound against Mycobacterium tuberculosis H37Rv in the Presence of Human Serum Albumin (HSA)
| Compound | Medium | MIC50 (µM) | Fold-Increase in MIC50 |
| This compound | Standard Broth | 0.05 | - |
| This compound | Broth + 4% HSA | 0.50 | 10 |
Table 2: Hypothetical Plasma Protein Binding of this compound
| Compound | Species | Protein Binding (%) | Unbound Fraction (%) |
| This compound | Human | 95.0 | 5.0 |
| This compound | Mouse | 92.0 | 8.0 |
Experimental Protocols
Protocol 1: Determining the MIC of this compound in the Presence of Serum/Albumin
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 broth supplemented with OADC (or other appropriate growth medium)
-
Human Serum Albumin (HSA), sterile solution
-
Sterile 96-well microplates
-
Incubator (37°C)
Procedure:
-
Prepare Media: Prepare two sets of growth media: one standard broth and one broth supplemented with a physiological concentration of HSA (e.g., 4% w/v).
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in both types of media in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis as per established laboratory protocols.
-
Inoculation: Inoculate the wells containing the serially diluted compound with the bacterial suspension. Include positive (no drug) and negative (no bacteria) growth controls for both media types.
-
Incubation: Seal the plates and incubate at 37°C for the required duration (typically 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained in the standard medium versus the HSA-supplemented medium.
Protocol 2: Equilibrium Dialysis for Determining Plasma Protein Binding
This is a common method to quantify the unbound fraction of a drug.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Samples: Add this compound to human plasma at a known concentration.
-
Dialysis Setup: Place the plasma sample in one chamber of the dialysis unit and an equal volume of PBS in the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the PBS chambers.
-
Quantification: Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug concentration.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in PBS chamber] / [Concentration in plasma chamber]
-
Percentage bound = (1 - fu) * 100
-
Visualizations
Caption: Impact of serum protein binding on this compound's mechanism of action.
Caption: Workflow for determining serum protein impact on this compound activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values in serum-supplemented media. | - Inconsistent serum protein concentration.- Lot-to-lot variability in commercial serum.- Contamination of serum. | - Use a consistent, high-quality source of serum or purified albumin.- Filter-sterilize all protein solutions before use.- Run replicates and include appropriate controls in every experiment. |
| No significant MIC shift observed, contrary to expectations. | - The specific protein used (e.g., bovine serum albumin instead of human) has low affinity for this compound.- The concentration of protein is too low to see a significant binding effect.- The compound has lower protein binding than anticipated. | - Ensure the use of human serum or human serum albumin for clinically relevant data.- Verify that the protein concentration is at a physiological level (e.g., ~40 mg/mL for albumin).- Perform a direct protein binding assay (Protocol 2) to confirm the binding percentage. |
| Precipitation of this compound in media. | - this compound has low aqueous solubility.[7]- High concentration of this compound in the stock solution or initial dilutions. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.- Visually inspect all wells for precipitation before and after incubation.- If solubility is a persistent issue, consider using a solubilizing agent, but first validate that it does not affect bacterial growth or compound activity. |
| Inconsistent results in equilibrium dialysis. | - Equilibrium not reached.- Non-specific binding of the compound to the dialysis device.- Degradation of the compound during incubation. | - Optimize the incubation time to ensure equilibrium is achieved.- Assess compound recovery to check for non-specific binding.- Analyze compound stability in plasma at 37°C over the incubation period. |
References
- 1. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 3. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: NITD-916 Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of NITD-916 in stock solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). For storage, it is advised to keep the stock solutions at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6-12 months).[1][2][3][4][5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][6]
Q2: How can I be sure my this compound stock solution is still active?
A2: The most reliable way to confirm the activity of your this compound stock solution is to perform a bioassay, such as determining the minimum inhibitory concentration (MIC) against a sensitive strain of Mycobacterium tuberculosis.[3] A significant increase in the MIC value compared to a freshly prepared standard would indicate degradation. Additionally, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution over time.
Q3: Can I store my this compound stock solution at 4°C?
A3: Storing this compound stock solutions at 4°C is not recommended. While the solid powder form of this compound is stable at 4°C for up to two years, solutions are more prone to degradation.[6] For optimal stability, frozen storage at -20°C or -80°C is necessary.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has evaporated. Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the stock solution should be discarded. To avoid this, ensure the initial concentration is within the solubility limits of DMSO and that the storage vials are properly sealed to prevent solvent evaporation.[7]
Troubleshooting Guide
This guide provides solutions to common problems that may arise with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from powder. Verify the activity of the new stock solution with a positive control. Implement proper storage procedures, including aliquoting and minimizing freeze-thaw cycles.[1][6] |
| Inaccurate initial concentration. | Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use a calibrated pipette.[7] | |
| Visible color change in the stock solution. | Potential chemical degradation (e.g., oxidation). | Discard the stock solution. When preparing new stock, consider degassing the solvent or overlaying the solution with an inert gas like argon or nitrogen before sealing, especially for long-term storage.[2] |
| Inconsistent results between experiments. | Use of different aliquots that have undergone varying numbers of freeze-thaw cycles. | Always use a fresh aliquot for each experiment to ensure consistency.[6] |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the solution if necessary for the experimental application.[6] |
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively reported, based on its 4-hydroxy-2-pyridone core structure, the following degradation pathways are chemically plausible:
-
Hydrolysis: The lactam ring in the pyridone structure could be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening and loss of activity.
-
Oxidation: The hydroxypyridone moiety can be prone to oxidation, which may be accelerated by exposure to air (oxygen), light, or trace metal ions.[8] This can lead to the formation of various oxidized species.
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[9][10] It is crucial to protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vials with Teflon-lined screw caps[7]
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber glass vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To monitor the stability of this compound in a stock solution over time by assessing its purity.
Materials:
-
This compound stock solution (stored under desired conditions)
-
Freshly prepared this compound standard solution of the same concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Appropriate vials for the HPLC autosampler
Procedure:
-
Method Setup:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 10-15 minutes.
-
Set the flow rate to 1 mL/min.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), thaw one aliquot of the stored this compound stock solution.
-
Prepare a fresh standard solution of this compound at the same concentration.
-
Dilute both the stored sample and the fresh standard to a suitable concentration for HPLC analysis in the mobile phase.
-
-
Analysis:
-
Inject the fresh standard to determine the retention time and peak area of intact this compound.
-
Inject the stored sample.
-
Compare the chromatograms of the stored sample and the fresh standard.
-
-
Data Interpretation:
-
A decrease in the peak area of this compound in the stored sample compared to the fresh standard indicates degradation.
-
The appearance of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.
-
Calculate the percentage of remaining this compound by comparing the peak area of the stored sample to that of the fresh standard.
-
References
- 1. Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. InhA Inhibitor, this compound [sigmaaldrich.com]
- 5. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in Tuberculosis Therapy: NITD-916 vs. Ethionamide
A Comprehensive Comparison of Efficacy, Mechanism of Action, and Safety Profiles for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. Both NITD-916 and ethionamide target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. However, their distinct mechanisms of action and preclinical data suggest significant differences in their potential as antitubercular agents. This guide provides a detailed, objective comparison of this compound and ethionamide, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Ethionamide is a well-established second-line anti-TB drug that functions as a prodrug. It requires activation by the mycobacterial enzyme EthA, a monooxygenase, to form an active adduct that then inhibits InhA.[1] In contrast, this compound is a direct-acting InhA inhibitor, bypassing the need for enzymatic activation.[2] This fundamental difference has significant implications for their efficacy against drug-resistant strains and their susceptibility to resistance development.
References
A Comparative Guide to Direct InhA Inhibitors: NITD-916 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that act on validated targets. One such target is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. While the frontline drug isoniazid targets InhA, its efficacy is compromised by resistance mechanisms, primarily due to mutations in the activating enzyme KatG. This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation. This guide provides a detailed comparison of a promising direct InhA inhibitor, NITD-916, with other notable direct inhibitors, supported by experimental data.
Mechanism of Action of Direct InhA Inhibitors
Direct inhibitors of InhA, including this compound, function by binding to the InhA enzyme, typically in the presence of its cofactor NADH. This binding event forms a stable ternary complex (InhA-NADH-inhibitor) that physically blocks the substrate-binding pocket of the enzyme.[1] By occluding the active site, these inhibitors prevent the binding of the natural fatty acyl substrate, thereby halting the elongation of fatty acids required for mycolic acid synthesis.[2][3] Disruption of this crucial pathway ultimately leads to the death of the mycobacterial cell.[1]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other direct InhA inhibitors against the InhA enzyme (biochemical activity) and against whole M. tuberculosis cells (cellular activity).
Table 1: Biochemical Activity of Direct InhA Inhibitors
| Compound | Chemical Class | InhA IC₅₀ (µM) | Reference |
| This compound | 4-Hydroxy-2-pyridone | 0.57 | [3] |
| NITD-529 | 4-Hydroxy-2-pyridone | 9.60 | |
| NITD-564 | 4-Hydroxy-2-pyridone | 0.59 | |
| GSK138 | Thiadiazole | 0.04 | [4] |
| Triclosan | Diphenyl ether | ~1 | [5] |
Table 2: Cellular Activity (MIC) of Direct InhA Inhibitors against M. tuberculosis H37Rv
| Compound | Chemical Class | MIC₅₀ (µM) | Reference |
| This compound | 4-Hydroxy-2-pyridone | 0.05 | |
| NITD-529 | 4-Hydroxy-2-pyridone | 1.54 | |
| NITD-564 | 4-Hydroxy-2-pyridone | 0.16 | |
| GSK693 | Thiadiazole | Not specified | |
| GSK138 | Thiadiazole | 1.0 | [4] |
Table 3: Cellular Activity (MIC) of this compound against Multi-Drug Resistant (MDR) M. tuberculosis Strains
| MDR Strain | MIC (µM) | Reference |
| MDR 1 | 0.04 | |
| MDR 2 | 0.16 | |
| MDR 3 | 0.08 | |
| MDR 4 | 0.04 | |
| MDR 5 | 0.08 | |
| MDR 6 | 0.16 |
In Vivo Efficacy
In vivo studies in mouse models of tuberculosis have demonstrated the efficacy of this compound. In an acute infection model, oral administration of this compound resulted in a significant reduction in bacterial load in the lungs.[1] Similarly, in a chronic infection model, treatment with this compound also led to a notable decrease in bacterial burden.[1] Comparative studies with other direct InhA inhibitors are ongoing, with compounds like GSK138 also showing promise in enhancing the efficacy of combination drug regimens in murine models.[4]
Experimental Protocols
InhA Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the InhA enzyme. The assay is based on monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate
-
Test inhibitor compound
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of InhA enzyme in a suitable buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 10-100 nM).
-
Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically around 250 µM.
-
Prepare a stock solution of the enoyl-CoA substrate (e.g., DD-CoA) in a suitable solvent. The final concentration in the assay is typically around 25 µM.
-
Prepare serial dilutions of the test inhibitor compound in DMSO. The final DMSO concentration in the assay should be kept constant, usually at 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the NADH solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add the InhA enzyme solution to each well to initiate a pre-incubation period. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the enoyl-CoA substrate to all wells.
-
Immediately place the plate in a spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the initial velocities to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Assay - REMA)
This protocol outlines a colorimetric method for determining the MIC of a compound against M. tuberculosis. The assay relies on the reduction of the blue indicator dye resazurin to the pink resorufin by metabolically active mycobacterial cells.
Materials:
-
M. tuberculosis H37Rv or other strains of interest
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test inhibitor compound
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
96-well microplates
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of the test inhibitor compound in 7H9 broth directly in the 96-well plate.
-
Include a drug-free control well (broth only) and a positive control well (bacteria with no drug).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well.
-
Seal the plate and incubate at 37°C in a humidified incubator for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
Visually inspect the plate for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Conclusion
This compound represents a significant advancement in the development of direct InhA inhibitors for the treatment of tuberculosis. Its potent activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis, coupled with its demonstrated in vivo efficacy, makes it a promising lead compound. Continued research and comparative studies with other direct InhA inhibitors, such as those from the thiadiazole class, will be crucial in identifying the most effective candidates to progress into clinical development and ultimately provide new, effective treatment options for tuberculosis patients worldwide.
References
- 1. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Crystallographic and pre-steady-state kinetics studies on binding of NADH to wild-type and isoniazid-resistant enoyl-ACP(CoA) reductase enzymes from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-validation of NITD-916 MIC results across different labs
This guide provides a comparative overview of Minimum Inhibitory Concentration (MIC) data for NITD-916, a potent enoyl-ACP reductase (InhA) inhibitor, against various mycobacterial species as reported in different studies. While a formal cross-laboratory ring trial has not been identified, this document synthesizes available data to offer researchers a consolidated view of the compound's in vitro activity and the methodologies used for its evaluation.
Comparative MIC Data of this compound
The in vitro potency of this compound has been assessed against several species of Mycobacterium, including M. tuberculosis, M. abscessus, and M. fortuitum. The MIC values, summarized below, demonstrate consistent activity, though variations exist depending on the species, strain, and testing medium used.
Table 1: this compound MIC Against Mycobacterium tuberculosis
| Strain | MIC | Medium Used | Source |
| M. tuberculosis (General) | MIC₅₀: 50 nM | Not Specified | [1] |
| Multi-Drug Resistant (MDR) strains | 0.04 - 0.16 µM | Not Specified | [1] |
| H37Rv | 0.08 µM | Middlebrook 7H10 Agar | [2] |
Table 2: this compound MIC Against Mycobacterium abscessus
| Strain(s) | No. of Isolates | MIC Range | MIC₅₀ | MIC₉₀ | Source |
| Clinical Isolates | 194 | 0.032 - 4 mg/L | 0.125 mg/L | 1 mg/L | [3][4][5] |
| Reference Strains | 10 | 0.063 - 1 mg/L | Not Reported | Not Reported | [4] |
Table 3: this compound MIC Against Mycobacterium fortuitum and Comparators
| Strain | Medium | This compound MIC | Isoniazid (INH) MIC | Amikacin (AMK) MIC | Source |
| ATCC 6841 | CaMHB | 0.04 µg/mL | >50 µg/mL | Not Reported | [6] |
| ATCC 6841 | 7H9OADC | 0.31 µg/mL | <50 µg/mL | Not Reported | [6] |
| ATCC 6841 | Sauton's + OADC | 0.16 µg/mL | <50 µg/mL | Not Reported | [6] |
| Clinical Isolates (9) | CaMHB | 0.16 - 0.31 µg/mL | 50 - 100 µg/mL | 5 - 10 µg/mL | [6] |
Experimental Protocols
The determination of MIC is critical for evaluating the potency of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
General Broth Microdilution Protocol for Mycobacteria:
-
Inoculum Preparation: Mycobacterial isolates are cultured on appropriate solid media. Colonies are then used to prepare a standardized suspension in broth (e.g., Middlebrook 7H9 with OADC or Cation-Adjusted Mueller-Hinton Broth - CaMHB), adjusted to a specific McFarland turbidity standard.
-
Drug Dilution: this compound is serially diluted in microtiter plates using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Plates are sealed and incubated under appropriate conditions (e.g., 30°C or 37°C) for a specified period, which can range from several days to weeks depending on the growth rate of the mycobacterial species.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Key Media and Conditions:
-
For M. abscessus, the broth microdilution method was used.[3][5]
-
For M. fortuitum, testing was performed in multiple media, including Cation-Adjusted Mueller-Hinton Broth (CaMHB), Middlebrook 7H9 with OADC supplement (7H9OADC), and Sauton's medium with OADC.[6] Results indicate that the MIC of this compound can vary significantly depending on the medium used.[6]
-
For M. tuberculosis, MICs were determined on Middlebrook 7H10 agar or in 7H9 broth with OADC and Tween.[2]
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
This compound functions by directly inhibiting the mycobacterial enoyl-ACP reductase, InhA. This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are essential for the mycobacterial cell wall. By blocking InhA, this compound prevents mycolic acid synthesis, leading to cell death.[1][2]
Caption: Mechanism of action of this compound via inhibition of the InhA enzyme in the FAS-II pathway.
Cross-Laboratory MIC Validation Workflow
To ensure the reproducibility and reliability of MIC data, a cross-laboratory validation study is the gold standard. The following diagram illustrates a logical workflow for conducting such a study.
Caption: A conceptual workflow for the cross-laboratory validation of this compound MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enoyl-ACP reductase inhibitor, this compound, expresses anti- Mycobacterium abscessus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of NITD-916 Against Diverse Mycobacterial Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro potency of NITD-916, a novel enoyl-acyl carrier protein (ACP) reductase inhibitor, against a range of clinically relevant mycobacterial species. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the compound's mechanism of action to support further investigation and development.
Executive Summary
This compound is a potent, orally bioavailable 4-hydroxy-2-pyridone derivative that directly inhibits the mycobacterial enoyl-ACP reductase, InhA.[1][2] This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. By bypassing the need for activation by the catalase-peroxidase enzyme KatG, this compound demonstrates significant activity against isoniazid (INH)-resistant strains of Mycobacterium tuberculosis.[1][3] Furthermore, extensive in vitro studies have demonstrated its broad-spectrum activity against various non-tuberculous mycobacteria (NTM), positioning it as a promising candidate for the treatment of a wide array of mycobacterial infections.
Data Presentation: In Vitro Potency of this compound
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various mycobacterial species as determined by the broth microdilution method. These data have been compiled from multiple peer-reviewed studies to provide a comparative overview.
Table 1: Potency of this compound against Mycobacterium tuberculosis (MTB)
| Strain Type | MIC Range (mg/L) | Reference |
| Drug-Susceptible | 0.015 - 0.05 | [3] |
| Isoniazid-Resistant (KatG mutations) | 0.015 - 0.05 | [3] |
| Multi-Drug Resistant (MDR) | 0.015 - 0.05 | [3] |
Table 2: Potency of this compound against Non-Tuberculous Mycobacteria (NTM) Reference Strains
| Mycobacterial Species | MIC (mg/L) |
| Mycobacterium abscessus | 0.125 |
| Mycobacterium fortuitum | 0.25 |
| Mycobacterium peregrinum | 0.25 |
| Mycobacterium avium | 1 |
| Mycobacterium intracellulare | 1 |
| Mycobacterium kansasii | >16 |
| Mycobacterium scrofulaceum | >16 |
| Mycobacterium szulgai | >16 |
| Mycobacterium xenopi | >16 |
| Mycobacterium chelonae | >16 |
| Mycobacterium immunogenum | >16 |
| Mycobacterium smegmatis | 0.5 |
Data for NTM reference strains were primarily sourced from a single comprehensive study to ensure methodological consistency.[4] It is noteworthy that while this compound shows potent activity against several NTMs, its efficacy against M. kansasii, M. scrofulaceum, M. szulgai, and M. xenopi was found to be comparatively weaker in this study.[4][5]
Table 3: Potency of this compound against Mycobacterium abscessus Clinical Isolates
| Isolate Subspecies | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| M. abscessus subsp. abscessus | 148 | 0.125 | 1 | 0.032 - 4 |
| M. abscessus subsp. massiliense | 46 | 0.125 | 1 | 0.032 - 4 |
| Total | 194 | 0.125 | 1 | 0.032 - 4 |
Data from a study on a large panel of clinical isolates of M. abscessus.[3][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The in vitro potency of this compound is determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
a. Preparation of Inoculum:
-
Mycobacterial strains are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar).
-
Colonies are harvested and suspended in sterile saline or broth containing Tween 80 to prevent clumping.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.
-
The standardized suspension is then diluted to the final inoculum concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
b. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (for rapidly growing mycobacteria) or Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) for other mycobacteria.
c. Microplate Inoculation and Incubation:
-
The diluted this compound solutions are dispensed into 96-well microtiter plates.
-
Each well is inoculated with the prepared mycobacterial suspension.
-
The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for M. tuberculosis) for a specified duration (typically 3-14 days, depending on the species' growth rate).
d. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
Intracellular Activity Assay in Macrophages
This assay evaluates the ability of this compound to inhibit the growth of mycobacteria within host cells.[10][11][12]
a. Cell Culture and Infection:
-
A macrophage cell line (e.g., THP-1) is cultured and differentiated into mature macrophages.
-
The macrophages are seeded in multi-well plates and infected with a single-cell suspension of mycobacteria at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage ratio).
-
After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing and a short incubation with an aminoglycoside antibiotic (e.g., amikacin or gentamicin) that does not penetrate eukaryotic cells.
b. Drug Treatment and Incubation:
-
The infected macrophages are then treated with various concentrations of this compound.
-
The plates are incubated for a defined period (e.g., 24 to 72 hours).
c. Determination of Intracellular Bacterial Load:
-
At designated time points, the macrophages are lysed with a detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
The lysate is serially diluted and plated on appropriate agar plates.
-
After incubation, the number of CFUs is counted to determine the intracellular bacterial load. The results are often expressed as a log₁₀ reduction in CFUs compared to untreated controls.[3]
Mandatory Visualization
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of mycolic acid biosynthesis and the inhibitory action of this compound.
Caption: Mechanism of this compound action on the mycolic acid biosynthesis pathway.
Experimental Workflow: Intracellular Activity Assay
The following diagram outlines the workflow for assessing the intracellular potency of this compound.
Caption: Workflow for determining the intracellular activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Slowly Growing Broth Microdilution MIC Panels for Non-tuberculous Mycobacteria (NTM) - Guide to Services - CNPHI [cnphi.canada.ca]
- 8. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uttyler.edu [uttyler.edu]
- 10. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (ii) Infection of macrophages and drug treatment. [bio-protocol.org]
- 12. Treatment of Mycobacterium tuberculosis-Infected Macrophages with Poly(Lactic-Co-Glycolic Acid) Microparticles Drives NFκB and Autophagy Dependent Bacillary Killing - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Interactions of NITD-916 with Other Antimycobacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic and antagonistic interactions of NITD-916, a potent inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), with other drugs. The data presented here is crucial for the rational design of combination therapies against pathogenic mycobacteria, including Mycobacterium abscessus and Mycobacterium tuberculosis.
Executive Summary
This compound, a 4-hydroxy-2-pyridone derivative, directly inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway of mycobacteria. This mechanism circumvents the need for prodrug activation, rendering it effective against isoniazid-resistant strains of M. tuberculosis. This guide focuses on the interactions of this compound with other antimycobacterial drugs, presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation: In Vitro Drug Interactions with this compound against Mycobacterium abscessus
The following table summarizes the interaction of this compound with a panel of ten clinically used anti-M. abscessus drugs against two reference strains and eight clinical isolates. The interactions were determined using the checkerboard broth microdilution assay, and the results are expressed as the Fractional Inhibitory Concentration Index (FICI).
Table 1: Synergistic and Indifferent Interactions of this compound with Anti-M. abscessus Drugs
| Drug | Target | Interaction with this compound | FICI Range | Interpretation |
| Clarithromycin (CLR) | 50S ribosomal subunit | Synergy/Indifference | ≤ 0.5 (in 2/5 M. abscessus subsp. massiliense isolates) / 0.75 - 2 (in M. abscessus subsp. abscessus isolates) | Synergistic in some massiliense strains, otherwise indifferent[1] |
| Amikacin (AMK) | 30S ribosomal subunit | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Imipenem (IPM) | Peptidoglycan biosynthesis | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Cefoxitin (FOX) | Peptidoglycan biosynthesis | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Moxifloxacin (MXF) | DNA gyrase | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Rifabutin (RFB) | RNA polymerase | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Linezolid (LZD) | 50S ribosomal subunit | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Clofazimine (CFZ) | NADH-quinone oxidoreductase | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Tigecycline (TGC) | 30S ribosomal subunit | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
| Bedaquiline (BDQ) | ATP synthase | Indifference | 0.75 - 2 | No potentiation or antagonism observed[1] |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Notably, no antagonistic interactions were observed between this compound and any of the tested drugs[1]. The most common interaction was indifference[1].
Experimental Protocols
Checkerboard Broth Microdilution Assay for Drug Interaction Analysis
The synergistic and antagonistic interactions of this compound were evaluated using the checkerboard broth microdilution assay.[1]
1. Preparation of Drug Solutions:
-
Stock solutions of this compound and the comparator drugs were prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each drug were prepared in 96-well microtiter plates. For the checkerboard setup, this compound was serially diluted along the x-axis, and the comparator drug was serially diluted along the y-axis.
2. Inoculum Preparation:
-
Mycobacterium abscessus strains were grown in an appropriate liquid medium to the mid-logarithmic phase.
-
The bacterial suspension was diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
3. Incubation:
-
The inoculated microtiter plates were incubated at a controlled temperature for a specified period, typically 3-5 days for M. abscessus.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC was defined as the lowest concentration of a single drug or a drug combination that completely inhibited visible bacterial growth.
5. Calculation of Fractional Inhibitory Concentration Index (FICI):
-
The FICI was calculated for each drug combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1][2]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of mycolic acid synthesis.
Experimental Workflow for Drug Interaction Studies
Caption: Workflow for determining drug interactions using the checkerboard assay.
Interactions of this compound with Anti-Tuberculosis Drugs
Currently, there is a lack of published data specifically detailing the synergistic or antagonistic interactions of this compound with first- and second-line anti-tuberculosis drugs in M. tuberculosis. However, studies on other direct InhA inhibitors suggest potential for additive or synergistic effects when combined with drugs targeting different pathways. For instance, some direct InhA inhibitors have shown additive effects with rifampin[3]. Further research is warranted to elucidate the interaction profile of this compound with the standard anti-tuberculosis regimen to assess its potential role in novel combination therapies for both drug-susceptible and drug-resistant tuberculosis.
References
- 1. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation studies of InhA inhibitors and combination therapy to improve efficacy against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NITD-916 and Current First-Line Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-tuberculosis candidate, NITD-916, against the current standard first-line treatment regimen (isoniazid, rifampicin, pyrazinamide, and ethambutol). The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols supporting these findings.
Executive Summary
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The current standard of care, a multi-drug regimen developed decades ago, faces challenges of long treatment duration and growing resistance. This compound, a novel direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), presents a promising alternative. This guide benchmarks this compound against the standard regimen, highlighting its distinct mechanism of action which circumvents common resistance pathways to isoniazid, a cornerstone of current therapy. Preclinical data demonstrates potent in vitro activity and in vivo efficacy of this compound, comparable to isoniazid, with the added advantage of activity against isoniazid-resistant Mycobacterium tuberculosis.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the standard TB regimen lies in their molecular targets and modes of action.
This compound: Direct Inhibition of Mycolic Acid Synthesis
This compound is a 4-hydroxy-2-pyridone derivative that directly inhibits the mycobacterial enoyl-acyl carrier protein reductase, InhA.[1] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are essential components of the mycobacterial cell wall. By forming a ternary complex with InhA and its cofactor NADH, this compound blocks the substrate-binding pocket, thereby inhibiting mycolic acid synthesis and leading to bacterial cell death.[1][2] A key advantage of this compound is that it does not require activation by the catalase-peroxidase enzyme, KatG.[3][4]
Current First-Line Anti-TB Drugs: A Multi-pronged Attack
The standard first-line regimen, often abbreviated as RIPE or RHZE, consists of four drugs, each with a unique mechanism of action:
-
Isoniazid (INH): A prodrug that, like this compound, ultimately inhibits mycolic acid synthesis. However, it requires activation by the mycobacterial catalase-peroxidase KatG to form an active complex with NAD. This complex then inhibits InhA.[5][6]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[5][7]
-
Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. The exact mechanism is not fully understood but is thought to involve the disruption of membrane potential and inhibition of trans-translation in an acidic environment.[5][7]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall.[5]
The following diagram illustrates the distinct signaling pathway of this compound in comparison to Isoniazid.
Caption: Comparative signaling pathways of this compound and Isoniazid.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of anti-tubercular agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound/Regimen | Target Organism | MIC50 | IC50 | Reference |
| This compound | M. tuberculosis H37Rv | 50 nM | 570 nM (InhA) | [1] |
| This compound | MDR M. tuberculosis strains | 0.04 - 0.16 µM | - | [1] |
| Isoniazid | Drug-Susceptible M. tuberculosis | ~0.02 - 0.06 µg/mL | - | |
| Rifampicin | Drug-Susceptible M. tuberculosis | ~0.05 - 0.2 µg/mL | - | |
| Pyrazinamide | Drug-Susceptible M. tuberculosis | ~12.5 - 100 µg/mL (at acidic pH) | - | [8] |
| Ethambutol | Drug-Susceptible M. tuberculosis | ~0.5 - 2.0 µg/mL | - |
Key Findings:
-
This compound demonstrates potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.[1]
-
The direct inhibition of InhA by this compound circumvents the common mechanism of isoniazid resistance, which often involves mutations in the katG gene required for its activation.[9]
In Vivo Efficacy: Preclinical Animal Models
The efficacy of anti-tubercular drugs is evaluated in animal models, most commonly in mice, to assess their ability to reduce the bacterial burden in target organs like the lungs and spleen.
| Compound/Regimen | Animal Model | Dosing | Efficacy | Reference |
| This compound | BALB/c mice (intranasally infected with M. tuberculosis H37Rv) | 100 mg/kg, p.o., daily for 1 month | Reduced bacterial burden in the lung by 0.95 log10 CFU | [1] |
| This compound | Mouse model of TB infection | Not specified | Comparable efficacy to isoniazid | [9][10] |
| Standard Regimen (RHZE) | Mouse models (various) | Standard doses | Established efficacy in reducing bacterial load and preventing relapse | [11] |
Key Findings:
-
In vivo studies in mouse models of TB infection have shown that this compound has comparable efficacy to isoniazid.[9][10]
-
A significant advantage of this compound is its lower frequency of resistance development in vitro compared to isoniazid (1x10-8 for this compound vs. 1x10-5 for INH).[9]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of anti-tubercular drugs is determined using a broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth medium, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard.[8]
-
Drug Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is sealed and incubated at 37°C for a defined period, typically 7-21 days.[12]
-
MIC Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth. This can be assessed visually or with a spectrophotometer.[13]
In Vivo Efficacy Testing: Mouse Model of Tuberculosis Infection
Mouse models are the standard for preclinical evaluation of anti-TB drug efficacy.
Caption: Workflow for in vivo efficacy testing in a mouse model.
Protocol:
-
Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman) via aerosol inhalation or intravenous injection to establish a pulmonary infection.[11][14]
-
Treatment: After a pre-defined period to allow the infection to establish, treatment with the experimental drug (e.g., this compound) or a comparator regimen (e.g., RIPE) is initiated. Drugs are typically administered daily via oral gavage.
-
Monitoring: The health and body weight of the mice are monitored throughout the experiment.
-
Efficacy Assessment: At specific time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are then homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of viable bacteria, expressed as colony-forming units (CFU). The reduction in CFU in treated groups compared to an untreated control group indicates the drug's efficacy.
Conclusion
This compound represents a promising new avenue for the treatment of tuberculosis. Its direct inhibition of InhA offers a distinct advantage over isoniazid by bypassing the need for enzymatic activation, thereby retaining activity against many isoniazid-resistant strains. Preclinical data demonstrates potent in vitro and in vivo activity. While direct comparative data against the full RIPE/RHZE regimen is still emerging, its efficacy profile, particularly against resistant strains, positions this compound as a strong candidate for inclusion in future, potentially shorter and more effective, TB treatment regimens. Further clinical evaluation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 9. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of NITD-916: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel anti-tuberculosis agent NITD-916, understanding the proper handling and disposal procedures is paramount for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with mandated disposal instructions for this compound is not required under current REACH regulations due to its classification as a non-hazardous substance, adherence to general best practices for chemical waste management is essential. This guide provides a comprehensive overview of the known properties of this compound and a step-by-step approach to its safe disposal.
Key Characteristics and Handling of this compound
This compound is a 4-hydroxy-2-pyridone derivative that functions as a direct inhibitor of the mycobacterial enoyl reductase InhA.[1] It is a white to off-white solid compound.[1] For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).[1] Proper storage is crucial to maintain its stability.
| Parameter | Condition | Duration |
| Storage of Powder | -20°C | 3 years |
| Storage of Solution (in solvent) | -80°C | 6 months |
| -20°C | 1 month[1] or 3 months |
Note: Stability information for solutions stored at -20°C varies slightly between suppliers. It is advisable to follow the recommendations provided by the specific vendor.
Experimental Protocols: General Disposal Procedure for this compound
The following procedure is based on general guidelines for the disposal of non-hazardous laboratory chemicals.[2][3][4][5] It is imperative to consult and follow your institution's specific waste management policies and local regulations.
Step 1: Waste Identification and Segregation
-
Determine the nature of the waste. Is it the pure, unused solid compound, a solution in a solvent (e.g., DMSO), or contaminated labware (e.g., pipette tips, tubes)?
-
Segregate this compound waste from hazardous chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.[2]
Step 2: Disposal of Solid this compound
-
For small quantities of pure, solid this compound, it can typically be disposed of as non-hazardous solid waste.[4][6]
-
Package the solid waste in a securely sealed container to prevent dust inhalation or spillage.
-
Clearly label the container as "Non-hazardous waste: this compound".
-
Dispose of the container in the designated non-hazardous solid laboratory waste stream, as per your institution's guidelines.[3]
Step 3: Disposal of this compound Solutions
-
Do not pour this compound solutions down the drain. [2][7] While this compound itself is not classified as hazardous, the solvent (e.g., DMSO) may have specific disposal requirements.
-
Collect waste solutions in a designated, properly labeled, and sealed waste container. The label should clearly indicate the contents, including the solvent and the presence of this compound.
-
Manage the waste container according to your institution's procedures for non-hazardous chemical liquid waste. This may involve collection by your institution's environmental health and safety (EHS) department.[7]
Step 4: Disposal of Contaminated Labware
-
Labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be considered chemically contaminated waste.
-
Collect this waste in a designated, labeled container separate from regular trash and biohazardous waste.
-
Dispose of the container through your institution's chemical waste stream.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. vumc.org [vumc.org]
Safeguarding Research: A Comprehensive Guide to Handling NITD-916
For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of NITD-916. Adherence to these protocols is mandatory to ensure a safe research environment and prevent occupational exposure.
This compound, a potent enoyl-acyl carrier protein reductase (InhA) inhibitor, presents specific handling challenges due to its combustible nature and high water hazard classification. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with this compound.
Core Safety and Handling Protocols
All handling of this compound must occur within a designated controlled area, such as a chemical fume hood or a glove box, to minimize inhalation and contact risks. The following PPE is mandatory for all personnel handling the compound.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Respiratory Protection | N95 respirator or higher | Protects against inhalation of fine particles. |
| Hand Protection | Double-layered nitrile gloves | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes. |
| Body Protection | Flame-resistant lab coat | Offers protection against spills and fire hazards. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Step-by-Step Operational Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
-
The compound is classified as a combustible solid (Storage Class 11) and is highly hazardous to water (WGK 3).
Preparation of Solutions:
-
All weighing and preparation of this compound solutions must be conducted within a certified chemical fume hood or glove box.
-
Use non-sparking tools to handle the solid compound.
-
This compound is soluble in Dimethyl sulfoxide (DMSO).
Handling and Experimental Use:
-
Always handle the compound with the required PPE.
-
Avoid creating dust.
-
In case of a spill, follow the laboratory's established spill response procedure for potent compounds.
Disposal Plan
All waste materials contaminated with this compound, including gloves, lab coats, and consumables, must be disposed of as hazardous waste.
Waste Segregation and Disposal:
-
Collect all solid waste contaminated with this compound in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.[1][2]
Emergency Procedures
In case of skin contact:
-
Immediately wash the affected area with copious amounts of soap and water.
-
Remove contaminated clothing.
-
Seek medical attention.
In case of eye contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes.
-
Seek medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
Seek medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
